4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIWZYKXMZCYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369582 | |
| Record name | 4-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65101-82-8 | |
| Record name | 4-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is a synthetic organic compound featuring a morpholine ring linked to a benzoic acid moiety via a methylene bridge. While this specific molecule is commercially available and primarily utilized as an intermediate in organic synthesis, its structural components—the morpholine and benzoic acid substructures—are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis, and a review of the biological activities associated with its core chemical motifs. Due to a lack of specific research on this exact compound, this guide also extrapolates potential areas of investigation based on studies of structurally similar molecules.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 65101-82-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [3][4] |
| Molecular Weight | 257.71 g/mol | [3][4] |
| Synonyms | 4-(Morpholinomethyl)benzoic acid hydrochloride | [3][4] |
| Purity | Typically >95% | [2] |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water | |
| Storage | Store in a cool, dry, well-ventilated area | [2] |
Synthesis and Characterization
The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, its preparation can be inferred from standard organic chemistry reactions and information on related compounds. A common synthetic route involves the nucleophilic substitution of a benzylic halide with morpholine.
General Synthesis Workflow
A plausible synthetic pathway is the reaction of 4-(bromomethyl)benzoic acid with morpholine, followed by conversion to the hydrochloride salt.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard laboratory procedures for similar reactions.
Materials:
-
4-(bromomethyl)benzoic acid
-
Morpholine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Hydrochloric acid (ethanolic or aqueous solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in the anhydrous solvent.
-
Addition of Reagents: Add an excess of morpholine and the base to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water and brine.
-
Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(morpholin-4-ylmethyl)benzoic acid.
-
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid.
-
Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Potential Biological Activities and Areas for Future Research
While there is a notable absence of specific biological studies on this compound, the well-documented activities of morpholine and benzoic acid derivatives suggest potential areas for investigation.
Antimicrobial Activity
The morpholine ring is a key structural feature in several antimicrobial agents. It is hypothesized that the nitrogen and oxygen heteroatoms can interact with microbial enzymes or cell wall components.
Potential Research Workflow:
Caption: A potential workflow for investigating the antimicrobial properties of the compound.
Anticancer Activity
Both morpholine and benzoic acid derivatives have been explored for their anticancer properties. The morpholine moiety can improve pharmacokinetic properties, while the benzoic acid scaffold can be functionalized to interact with various biological targets.
Potential Signaling Pathways for Investigation:
Given the lack of direct evidence, research could begin by investigating pathways commonly affected by other small molecule inhibitors containing similar functional groups. A hypothetical starting point could be the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and is a target for some morpholine-containing inhibitors.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be investigated for potential inhibition.
Conclusion
This compound is a readily available chemical intermediate. While direct biological studies on this specific compound are not present in the public domain, its structural motifs are of significant interest in medicinal chemistry. Future research focusing on its potential antimicrobial and anticancer activities, guided by the established pharmacology of related compounds, could reveal novel therapeutic applications. The methodologies and hypothetical pathways outlined in this guide provide a foundational framework for such investigations. Researchers are encouraged to perform initial biological screenings to ascertain any significant activity before embarking on more detailed mechanistic studies.
References
- 1. Buy this compound | 65101-82-8 [smolecule.com]
- 2. This compound, CasNo.65101-82-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. 4-(morpholin-4-ylmethyl)benzoic Acid,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. 65101-82-8|4-(Morpholinomethyl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound | 65101-82-8 [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. This document outlines the key spectroscopic and spectrometric techniques, presents expected data in a structured format, and offers detailed experimental protocols. Furthermore, it explores potential logical workflows and signaling pathways relevant to this class of compounds.
Compound Overview
Chemical Structure:
Molecular Formula: C₁₂H₁₆ClNO₃
Molecular Weight: 257.71 g/mol [1][2]
Synonyms: 4-(morpholinomethyl)benzoic acid hydrochloride, 4-(4-carboxy-benzyl)-morpholin-4-ium chloride[2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 257.71 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 259-260 °C | |
| Solubility | Soluble in DMSO and Methanol | [4] |
Spectroscopic and Spectrometric Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~10.5 | Broad Singlet | 1H | N⁺-H (hydrochloride) |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to -CH₂- |
| ~4.3 | Singlet | 2H | -CH₂- (benzyl) |
| ~3.8 | Multiplet | 4H | Morpholine protons (-O-CH₂-) |
| ~3.2 | Multiplet | 4H | Morpholine protons (-N-CH₂-) |
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~140 | Aromatic C-CH₂ |
| ~132 | Aromatic C-COOH |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (ortho to -CH₂) |
| ~64 | Morpholine C (-O-CH₂) |
| ~60 | -CH₂- (benzyl) |
| ~51 | Morpholine C (-N-CH₂) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The expected characteristic absorption bands are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch |
| 2700-2400 | Broad, Medium | N⁺-H stretch (hydrochloride) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1610, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1115 | Strong | C-O-C stretch (morpholine ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For the free base, 4-(morpholin-4-ylmethyl)benzoic acid, the expected molecular ion peak [M]⁺ would be at m/z 221. The hydrochloride salt would likely not show the parent peak at m/z 257.71 but rather the peak for the free base after the loss of HCl. The predicted major fragment ions for the free base are detailed in Table 5.
| m/z | Proposed Fragment |
| 221 | [M]⁺ (Molecular ion of the free base) |
| 176 | [M - COOH]⁺ |
| 134 | [M - C₄H₈NO]⁺ |
| 100 | [C₅H₁₀NO]⁺ (morpholinomethyl cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.
-
Use a vortex mixer to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ (for the free base).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Logical and Experimental Workflows
The process of structure elucidation and characterization follows a logical progression of experiments.
Caption: Experimental workflow for the synthesis and structure elucidation of this compound.
Potential Signaling Pathways
Derivatives of morpholine are known to exhibit a wide range of biological activities, including effects on the central nervous system (CNS) and as anticancer and antimicrobial agents.[5][6] While the specific biological targets of this compound are not extensively documented, its structural motifs suggest potential interactions with various signaling pathways. For instance, many morpholine-containing compounds are known to interact with kinases, G-protein coupled receptors (GPCRs), and ion channels.
The following diagram illustrates a generalized signaling pathway that could be modulated by a morpholine-containing small molecule inhibitor.
Caption: A generalized GPCR signaling pathway potentially modulated by a morpholine-containing inhibitor.
This guide provides a foundational framework for the comprehensive structural analysis of this compound. The combination of detailed experimental protocols and interpreted spectroscopic data serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 4-(4-Morpholinylmethyl)benzoic acid HCL), CasNo.62642-62-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. 4-(MORPHOLINOMETHYL)BENZOIC ACID | 62642-62-0 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Morpholinomethyl)benzoic Acid|Research Chemical [benchchem.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(Morpholinomethyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current understanding of the potential mechanisms of action for 4-(morpholinomethyl)benzoic acid hydrochloride based on available scientific literature for this compound and structurally related molecules. Direct, in-depth experimental studies exclusively on the mechanism of action of 4-(morpholinomethyl)benzoic acid hydrochloride are limited in the public domain. Therefore, the information presented herein is intended to guide further research and exploration.
Introduction
4-(Morpholinomethyl)benzoic acid hydrochloride is a synthetic organic compound characterized by a benzoic acid scaffold linked to a morpholine ring via a methylene bridge. The presence of the carboxylic acid group and the tertiary amine in the morpholine ring imparts the molecule with interesting physicochemical properties and potential for biological activity. While a definitive mechanism of action has not been fully elucidated, research on analogous structures suggests several potential avenues of therapeutic intervention, including anti-inflammatory, antibacterial, and enzyme inhibitory activities. This guide provides a comprehensive overview of the putative mechanisms, supported by data from related compounds, to serve as a foundational resource for researchers in drug discovery and development.
Putative Mechanisms of Action
Based on the pharmacological activities of structurally similar compounds, the potential mechanisms of action for 4-(morpholinomethyl)benzoic acid hydrochloride can be categorized into three main areas:
-
Antagonism of VLA-4 (Integrin α4β1): Several benzoic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), a key adhesion molecule involved in inflammatory responses.
-
Enzyme Inhibition: The morpholine and benzoic acid moieties are present in various known enzyme inhibitors, suggesting that this compound could target specific enzymes.
-
Antibacterial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. The morpholine ring can also contribute to antibacterial efficacy.
VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is expressed on the surface of leukocytes and plays a crucial role in their adhesion to the vascular endothelium and migration into inflamed tissues. Antagonism of VLA-4 is a clinically validated strategy for the treatment of inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.
dot
Caption: Putative VLA-4 Antagonism by 4-(morpholinomethyl)benzoic acid hydrochloride.
The proposed mechanism involves the binding of 4-(morpholinomethyl)benzoic acid hydrochloride to VLA-4, thereby preventing its interaction with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells. This blockade would inhibit the trafficking of inflammatory cells to sites of inflammation.
Enzyme Inhibition
The chemical structure of 4-(morpholinomethyl)benzoic acid hydrochloride suggests its potential to interact with the active sites of various enzymes. Benzoic acid derivatives have been reported to inhibit a range of enzymes, including but not limited to cyclooxygenases (COX), lipoxygenases (LOX), and matrix metalloproteinases (MMPs). The morpholine ring is also a common scaffold in kinase inhibitors.
dot
Caption: General Schematic of Potential Enzyme Inhibition.
Further screening and enzymatic assays are required to identify specific enzyme targets and to quantify the inhibitory potency of 4-(morpholinomethyl)benzoic acid hydrochloride.
Antibacterial Mechanism
The antibacterial action of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane integrity and interfere with essential metabolic processes in bacteria. As lipophilic molecules, they can penetrate the bacterial cell wall and membrane. Once inside the cytoplasm, the acidic proton can be released, leading to intracellular acidification and inhibition of key enzymes.
dot
Caption: Putative Antibacterial Mechanism of Action.
Quantitative Data from Related Compounds
The following table summarizes publicly available quantitative data for compounds structurally related to 4-(morpholinomethyl)benzoic acid hydrochloride. This data provides a basis for estimating the potential potency of the target compound.
| Compound Class | Target | Assay | IC50 / MIC | Reference |
| Benzoic Acid Derivatives | VLA-4 | Cell Adhesion Assay | Nanomolar to Micromolar | [1] |
| Morpholine Derivatives | Various Kinases | Kinase Activity Assay | Nanomolar to Micromolar | N/A |
| Benzoic Acid | Escherichia coli | Broth Microdilution | >1000 µg/mL | [2] |
| 4-Hydroxybenzoic Acid | Staphylococcus aureus | Broth Microdilution | 160 µg/mL | [3] |
Experimental Protocols
Detailed experimental investigation is crucial to elucidate the precise mechanism of action of 4-(morpholinomethyl)benzoic acid hydrochloride. The following are generalized protocols for key experiments that would be essential in this endeavor.
VLA-4/VCAM-1 Adhesion Assay
Objective: To determine the inhibitory effect of 4-(morpholinomethyl)benzoic acid hydrochloride on the adhesion of VLA-4-expressing cells to VCAM-1.
Methodology:
-
Cell Culture: Culture a VLA-4-expressing cell line (e.g., Jurkat cells) under standard conditions.
-
Plate Coating: Coat 96-well microplates with recombinant human VCAM-1 and block non-specific binding sites.
-
Cell Labeling: Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: Pre-incubate the fluorescently labeled cells with varying concentrations of 4-(morpholinomethyl)benzoic acid hydrochloride.
-
Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
dot
Caption: Experimental Workflow for VLA-4/VCAM-1 Adhesion Assay.
In Vitro Kinase Inhibition Assay
Objective: To screen 4-(morpholinomethyl)benzoic acid hydrochloride against a panel of kinases to identify potential targets.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add 4-(morpholinomethyl)benzoic acid hydrochloride at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Detection: Use a suitable method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer) to measure the extent of substrate phosphorylation.
-
Data Analysis: Determine the percentage of kinase activity inhibition and calculate IC50 values for active compounds.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of 4-(morpholinomethyl)benzoic acid hydrochloride that inhibits the visible growth of a specific bacterium.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial dilution of 4-(morpholinomethyl)benzoic acid hydrochloride in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the bacteria to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).
-
MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
4-(Morpholinomethyl)benzoic acid hydrochloride is a compound with potential therapeutic applications stemming from its structural similarity to known VLA-4 antagonists, enzyme inhibitors, and antibacterial agents. The mechanisms outlined in this guide provide a framework for future research. To fully elucidate its mechanism of action, a systematic approach involving in vitro and in vivo studies is necessary.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify specific molecular targets.
-
In-depth Mechanistic Studies: Investigating the downstream signaling pathways affected by the compound's interaction with its target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(morpholinomethyl)benzoic acid hydrochloride to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of inflammatory, infectious, or other diseases.
Through a concerted research effort, the full therapeutic potential of 4-(morpholinomethyl)benzoic acid hydrochloride can be unlocked, potentially leading to the development of novel treatments for a range of human diseases.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Landscape of Morpholine-Containing Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, a privileged heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, renowned for imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its incorporation into drug candidates often enhances solubility, metabolic stability, and target engagement. When coupled with a benzoic acid moiety, the resulting morpholine-containing benzoic acid core structure presents a versatile platform for developing novel therapeutics across a spectrum of diseases. This technical guide provides an in-depth exploration of the predicted and experimentally validated biological activities of this important class of compounds, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. Detailed experimental protocols and a visual representation of key signaling pathways are provided to facilitate further research and development in this promising area.
Anticancer Activity
Morpholine-containing benzoic acids have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival. Notably, derivatives of this scaffold have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) and enhancer of zeste homolog 2 (EZH2), both of which are implicated in tumorigenesis and cancer progression.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition
Dysregulation of choline phospholipid metabolism is a recognized hallmark of cancer. PC-PLC, an enzyme that hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG), is often overexpressed in various cancers and plays a role in oncogenic signaling pathways.[2][3] Derivatives of 2-morpholino-5-N-benzylamino benzoic acid have emerged as a promising class of PC-PLC inhibitors.
The following table summarizes the biological activity of a series of 2-morpholino-5-N-benzylamino benzoic acid derivatives. The data highlights the structure-activity relationships (SAR), demonstrating the impact of substitutions on the central benzoic acid ring and the N-benzyl group on both enzyme inhibition and antiproliferative effects in cancer cell lines.
| Compound ID | Structure | PC-PLCBC Inhibition (%)a | IC50 MDA-MB-231 (μM) | IC50 HCT116 (μM) |
| 1a | 2-morpholino-5-(benzylamino)benzoic acid | 89.3 ± 1.5 | >50 | >50 |
| 1b | 2-morpholino-5-(3-chlorobenzylamino)benzoic acid | 89.3 ± 1.5 | 10.7 ± 1.5 | 15.2 ± 2.1 |
| 2a | N-hydroxy-2-morpholino-5-(benzylamino)benzamide | 69.5 ± 7.3 | 1.1 ± 0.1 | 3.4 ± 0.3 |
| 2b | N-hydroxy-2-morpholino-5-(3-chlorobenzylamino)benzamide | 69.5 ± 7.3 | 0.8 ± 0.1 | 1.9 ± 0.2 |
| 11f | 2-morpholino-4-(3-chlorobenzylamino)benzoic acid | 66.9 ± 5.7 | >50 | >50 |
| 12f | N-hydroxy-2-morpholino-4-(3-chlorobenzylamino)benzamide | 40-60 | ND | ND |
| 25 | N-methyl-N-hydroxy-2-morpholino-5-(benzylamino)benzamide | ND | 1.1 ± 0.1 | 3.4 ± 0.3 |
a Percentage of enzyme activity relative to vehicle control (DMSO). Data extracted from[2][4]. ND: Not Determined.
The inhibition of PC-PLC by morpholine-containing benzoic acid derivatives disrupts the production of downstream signaling molecules, thereby impeding cancer cell proliferation.
References
An In-depth Technical Guide to 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride: Discovery and Synthesis
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound is a synthetic organic compound featuring a benzoic acid scaffold substituted with a morpholinomethyl group at the para-position.[1][2] The presence of both a carboxylic acid and a tertiary amine (within the morpholine ring) makes this molecule of interest in medicinal chemistry. The hydrochloride salt form generally enhances its solubility in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 65101-82-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [1][2] |
| Molecular Weight | 257.71 g/mol | [1][2] |
| Melting Point | 259-260 °C | [1] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥95% (commercially available) | [5] |
Discovery and Synthesis History
Synthetic Pathways
The two predominant synthetic routes for the preparation of the core structure of 4-(morpholin-4-ylmethyl)benzoic acid are:
-
Nucleophilic Substitution of a Halomethylbenzoic Acid: This is the most commonly cited method and involves the reaction of a 4-(halomethyl)benzoic acid, typically 4-(bromomethyl)benzoic acid, with morpholine. The morpholine acts as a nucleophile, displacing the halide to form the desired product.[1]
-
Reaction of a Halobenzonitrile with Morpholine followed by Hydrolysis: This multi-step synthesis begins with the nucleophilic aromatic substitution of a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) with morpholine to yield 4-(morpholin-4-yl)benzonitrile. Subsequent hydrolysis of the nitrile group affords the carboxylic acid.[6]
The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
Caption: General synthetic pathways to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid and its subsequent conversion to the hydrochloride salt, based on established chemical literature for analogous reactions.
Synthesis of 4-(morpholin-4-ylmethyl)benzoic acid from 4-(bromomethyl)benzoic acid
This protocol is adapted from analogous nucleophilic substitution reactions.
Materials:
-
4-(bromomethyl)benzoic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
n-butanol
-
Water
-
Isopropanolic hydrochloride solution
Procedure:
-
To a solution of 4-(bromomethyl)benzoic acid (1 equivalent) in n-butanol, add potassium carbonate (2.2 equivalents).
-
Slowly add a solution of morpholine (2.7 equivalents) in n-butanol over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add water to the reaction mixture and stir for 30 minutes.
-
Separate the aqueous layer and extract it with n-butanol.
-
Combine the organic layers.
-
To isolate the free base, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Synthesis of 4-(morpholin-4-yl)benzoic acid from 4-chlorobenzonitrile
This protocol is based on the synthesis of the 4-morpholino substituted analog.[6]
Step 1: Synthesis of 4-(morpholin-4-yl)benzonitrile
-
A mixture of 4-chlorobenzonitrile (1 equivalent) and morpholine (excess) is refluxed.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is filtered, washed with water, and can be recrystallized from ethanol.
Step 2: Hydrolysis to 4-(morpholin-4-yl)benzoic acid
-
The 4-(morpholin-4-yl)benzonitrile from the previous step is refluxed with an aqueous solution of sodium hydroxide.
-
After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The product is filtered, washed with water, and dried.
Formation of the Hydrochloride Salt
-
Dissolve the crude 4-(morpholin-4-ylmethyl)benzoic acid in a suitable solvent such as n-butanol or isopropanol.
-
Adjust the pH of the solution with an isopropanolic or ethereal solution of hydrochloric acid.
-
Stir the mixture for one hour to allow for complete precipitation of the hydrochloride salt.
-
Filter the precipitate and wash with the solvent used for precipitation (e.g., n-butanol).
-
Dry the product in a vacuum oven at 50-60°C.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Potential Mechanisms of Action
Derivatives of 4-(morpholin-4-ylmethyl)benzoic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] While the specific molecular targets and signaling pathways for this particular compound are not well-established, studies on related morpholine-containing molecules provide insights into potential mechanisms of action.
Antimicrobial Activity
The morpholine moiety is a component of several antimicrobial agents. For some morpholine-containing compounds, the proposed antibacterial mechanisms of action include:
-
Inhibition of Penicillin-Binding Proteins (PBPs): In methicillin-resistant Staphylococcus aureus (MRSA), some morpholine derivatives have been shown to interact with the allosteric site of PBP2a, potentially restoring the efficacy of β-lactam antibiotics.
-
Efflux Pump Inhibition: In Gram-negative bacteria, certain morpholine-containing molecules have demonstrated the ability to inhibit multidrug efflux pumps such as AcrAB-TolC, thereby increasing the intracellular concentration of co-administered antibiotics.
Caption: Plausible antimicrobial mechanisms of action for morpholine-containing compounds.
Anticancer Activity
The potential anticancer properties of this compound are less defined. However, the morpholine ring is a common scaffold in kinase inhibitors, suggesting that this compound could potentially interact with protein kinases involved in cell cycle regulation and proliferation. Further research is needed to identify specific molecular targets.
Conclusion
This compound is a readily synthesizable compound with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. While its discovery history is not prominently documented, its synthesis follows reliable and established organic chemistry methodologies. Future research should focus on elucidating its precise molecular targets and mechanisms of action to fully realize its therapeutic potential.
References
- 1. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn( ii ), Co( ii ) and Ni ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00394E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 65101-82-8|4-(Morpholinomethyl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Interpretation for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. Due to the limited availability of specific spectral data for the hydrochloride salt in public databases, this guide presents the available data for the free base, 4-(morpholin-4-ylmethyl)benzoic acid, and discusses the anticipated spectral changes upon protonation to the hydrochloride form.
Core Data Presentation
The following tables summarize the available spectral data for the free base, 4-(morpholin-4-ylmethyl)benzoic acid. It is important to note that the chemical shifts in NMR spectra and certain vibrational frequencies in the IR spectrum will differ for the hydrochloride salt due to the protonation of the morpholine nitrogen.
Table 1: ¹H NMR Spectral Data of 4-(morpholin-4-yl)benzoic acid (Free Base)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.33 | br s | 1H | -COOH |
| 7.78 | d, J=8.5 Hz | 2H | Ar-H (ortho to -COOH) |
| 6.95 | d, J=8.5 Hz | 2H | Ar-H (ortho to -N) |
| 3.72 | t, J=4.5 Hz | 4H | -N-CH₂- (morpholine) |
| 3.23 | t, J=4.5 Hz | 4H | -O-CH₂- (morpholine) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of 4-(morpholin-4-yl)benzoic acid (Free Base)
| Chemical Shift (δ) ppm | Assignment |
| 167.25 | -COOH |
| 153.90 | Ar-C (para to -COOH) |
| 130.81 | Ar-CH (ortho to -COOH) |
| 119.91 | Ar-C (ipso, attached to -N) |
| 113.22 | Ar-CH (ortho to -N) |
| 65.87 | -O-CH₂- (morpholine) |
| 46.97 | -N-CH₂- (morpholine) |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data of 4-(morpholin-4-yl)benzoic acid (Free Base)
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular Ion) |
Predicted Spectral Changes for the Hydrochloride Salt
The formation of the hydrochloride salt involves the protonation of the tertiary amine in the morpholine ring. This will induce notable changes in the spectral data:
-
¹H NMR: The protonation of the morpholine nitrogen will cause a significant downfield shift of the adjacent methylene protons (-N⁺-H-CH₂-). These protons are expected to appear at a higher ppm value compared to the 3.72 ppm observed for the free base. A new, broad signal corresponding to the N⁺-H proton may also be observed, often in the range of 5-8 ppm, and its exchange with residual water in the solvent might broaden other nearby signals. The aromatic proton signals may also experience a slight downfield shift due to the electron-withdrawing effect of the positively charged morpholinium group.
-
¹³C NMR: The carbon atoms of the morpholine ring, particularly those adjacent to the nitrogen, will be deshielded and shift downfield upon protonation. The aromatic carbon signals may also be slightly affected.
-
IR Spectroscopy: The most significant change in the IR spectrum will be the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in amine hydrochlorides.[1][2][3] The C-N stretching vibrations of the morpholine ring may also shift in frequency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with the following typical parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling using the following typical parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a universal ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is used (e.g., Waters Xevo G2-XS QTof, Thermo Fisher Q Exactive).
-
Data Acquisition:
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Positive ion mode is typically used for this compound to observe the protonated molecule [M+H]⁺.
-
The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500).
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectral interpretation of this compound.
Caption: Workflow for the spectral data interpretation of the target compound.
References
In Silico Toxicity Prediction for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico toxicity prediction of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. In the absence of direct experimental data for this specific molecule, this document outlines a robust, state-of-the-art computational toxicology workflow. The methodologies described herein leverage quantitative structure-activity relationship (QSAR) models, read-across approaches from structurally similar compounds, and a variety of publicly available and commercial software tools. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals to enable a preliminary safety assessment of this compound, thereby guiding further experimental testing and minimizing late-stage failures in the drug development pipeline. The core of this document is a detailed presentation of predictive data in structured tables, descriptions of in silico experimental protocols, and visualizations of key workflows and signaling pathways using the DOT language for Graphviz.
Introduction
In silico toxicology offers a powerful alternative to traditional animal testing for the initial stages of safety assessment, providing a means to predict potential toxicities quickly and cost-effectively.[6][7][8][9] These computational methods are increasingly accepted by regulatory agencies for specific applications, such as the assessment of mutagenic impurities under the ICH M7 guideline.[6] This guide will detail a systematic in silico approach to predict the key toxicity endpoints for this compound.
Predicted Physicochemical Properties and ADMET Profile
A foundational step in any toxicity assessment is the determination of the compound's physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These parameters can be reliably predicted using various QSAR models.
Experimental Protocol: In Silico Physicochemical and ADMET Prediction
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained.
-
Software: A variety of free and commercial software can be used for this purpose. For this guide, we will simulate the use of publicly available tools like SwissADME and admetSAR, and commercial platforms such as those offered by Schrödinger or Lhasa Limited.
-
Methodology:
-
The SMILES string is submitted to the selected platform.
-
The software calculates a range of molecular descriptors (e.g., molecular weight, logP, topological polar surface area).
-
These descriptors are then used as inputs for pre-trained QSAR models within the software to predict various ADMET properties.
-
The models are typically built on large datasets of experimentally determined values for diverse chemical structures.
-
-
Output: The predicted values for key physicochemical and ADMET parameters are generated and tabulated.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C12H16ClNO3 | - |
| Molecular Weight | 257.71 g/mol | - |
| logP (octanol/water) | 1.25 | Consensus Prediction |
| Water Solubility | High | QSAR Model |
| pKa (acidic) | 4.2 | QSAR Model |
| pKa (basic) | 7.8 | QSAR Model |
| Topological Polar Surface Area | 58.9 Ų | Calculation |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 4 | Calculation |
| Lipinski's Rule of Five | 0 violations | Calculation |
Table 2: Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome | Confidence |
| Absorption | ||
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | No | Moderate |
| P-glycoprotein Substrate | Yes | Moderate |
| Distribution | ||
| Plasma Protein Binding | Moderate | Moderate |
| Metabolism | ||
| CYP1A2 Inhibitor | No | High |
| CYP2C9 Inhibitor | No | High |
| CYP2C19 Inhibitor | Yes | Moderate |
| CYP2D6 Inhibitor | Yes | High |
| CYP3A4 Inhibitor | No | High |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Moderate |
| Toxicity | ||
| (See Section 3) |
In Silico Toxicity Endpoint Prediction
The core of the in silico assessment involves predicting key toxicological endpoints. The following sections detail the methodologies and predicted outcomes for several critical endpoints.
Genotoxicity
Genotoxicity prediction is a crucial component of safety assessment, particularly for pharmaceuticals. In silico models for Ames mutagenicity are well-established and are recognized by regulatory bodies.
Experimental Protocol: In Silico Genotoxicity Prediction
-
Input: The SMILES string of the target compound.
-
Software: A combination of at least two complementary QSAR models is recommended. For this guide, we will simulate a rule-based system (e.g., Toxtree, DEREK Nexus) and a statistical-based system (e.g., VEGA, CASE Ultra).[10]
-
Methodology:
-
Rule-based systems: The chemical structure is analyzed for the presence of "structural alerts," which are molecular substructures known to be associated with mutagenicity.
-
Statistical-based systems: The software compares the input molecule to a large database of compounds with known Ames test results, using similarity indices and machine learning algorithms to predict the probability of a positive or negative outcome.
-
-
Output: A qualitative prediction (positive or negative) for mutagenicity, often accompanied by a confidence level and identification of any triggering structural alerts.
Table 3: Predicted Genotoxicity for this compound
| Endpoint | Prediction | Structural Alerts Identified | Confidence |
| Ames Mutagenicity | Negative | None | High |
| In vitro Chromosomal Aberration | Negative | None | Moderate |
Carcinogenicity
Carcinogenicity is a complex endpoint to predict due to the multiple mechanisms involved. In silico models typically rely on large databases of rodent carcinogenicity data.
Experimental Protocol: In Silico Carcinogenicity Prediction
-
Input: The SMILES string of the target compound.
-
Software: Platforms like TOPKAT, OncoLogic™, or the OECD QSAR Toolbox can be utilized.
-
Methodology: These platforms employ a variety of statistical and rule-based models trained on extensive datasets from 2-year rodent bioassays. The models identify potential carcinophoric fragments and assess the overall similarity to known carcinogens and non-carcinogens.
-
Output: A qualitative prediction (carcinogenic or non-carcinogenic) for different species (e.g., male rat, female mouse), often with an indication of the model's applicability domain.
Table 4: Predicted Carcinogenicity for this compound
| Species | Prediction | Confidence |
| Male Rat | Non-carcinogen | Moderate |
| Female Rat | Non-carcinogen | Moderate |
| Male Mouse | Non-carcinogen | Moderate |
| Female Mouse | Non-carcinogen | Moderate |
Acute Oral Toxicity
Acute oral toxicity, typically expressed as the LD50 (the dose that is lethal to 50% of a test population), is a key parameter for hazard classification.
Experimental Protocol: In Silico Acute Oral Toxicity (LD50) Prediction
-
Input: The SMILES string of the target compound.
-
Software: Tools such as TOPKAT, AdmetSAR, or ProTox-II can be used.
-
Methodology: These tools use regression-based QSAR models that correlate molecular descriptors with experimentally determined LD50 values from rodent studies. A read-across approach, comparing the target to structurally similar benzoic acid and morpholine derivatives with known LD50 values, can provide additional context.[1]
-
Output: A predicted LD50 value (in mg/kg) and a corresponding toxicity class.
Table 5: Predicted Acute Oral Toxicity for this compound
| Species | Predicted LD50 (mg/kg) | GHS Toxicity Category | Confidence |
| Rat | > 2000 | Category 5 or Unclassified | Moderate |
Organ-Specific Toxicity
Predicting toxicity to specific organs, such as the liver (hepatotoxicity) or heart (cardiotoxicity), is a significant challenge but is of paramount importance in drug development.
Experimental Protocol: In Silico Organ-Specific Toxicity Prediction
-
Input: The SMILES string of the target compound.
-
Software: Specialized models within platforms like DILIrank (for Drug-Induced Liver Injury) and computational models for hERG (human Ether-à-go-go-Related Gene) channel inhibition are used.
-
Methodology:
-
Hepatotoxicity: Models analyze the structure for alerts associated with liver injury and use statistical methods to predict the likelihood of causing DILI.
-
Cardiotoxicity: The primary in silico endpoint is the prediction of hERG channel blockage, a key initiator of cardiac arrhythmias.[8] QSAR models and, where possible, 3D pharmacophore and docking models are employed.
-
-
Output: A qualitative prediction of potential organ toxicity.
Table 6: Predicted Organ-Specific Toxicity for this compound
| Endpoint | Prediction | Confidence |
| Drug-Induced Liver Injury (DILI) | Low Probability | Moderate |
| hERG Channel Inhibition | Low Probability | High |
| Skin Sensitization | Low Probability | Moderate |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.
In Silico Toxicity Prediction Workflow
This diagram outlines the logical flow of the in silico toxicity assessment process described in this guide.
Caption: Workflow for in silico toxicity prediction.
Read-Across Logic for Acute Toxicity
This diagram illustrates the read-across approach, a key methodology when no direct data is available.
Caption: Read-across approach for toxicity assessment.
Discussion and Conclusion
The in silico analysis presented in this guide provides a preliminary toxicity assessment for this compound. Based on a consensus of predictive models, the compound is not expected to be genotoxic or carcinogenic. It is predicted to have low acute oral toxicity. The potential for organ-specific toxicities such as DILI and cardiotoxicity (via hERG inhibition) is also predicted to be low. The molecule adheres to Lipinski's Rule of Five, suggesting "drug-like" properties, and is predicted to have high intestinal absorption. However, potential inhibition of CYP2C19 and CYP2D6 enzymes suggests a moderate risk for drug-drug interactions, which should be considered in any future development.
It is critical to emphasize that these predictions are computational and require experimental validation. The confidence in in silico predictions is highest when the target molecule falls within the applicability domain of the models used. Given that both benzoic acid and morpholine are common chemical scaffolds, it is likely that the models are well-suited for this prediction.
This technical guide demonstrates a structured and scientifically sound workflow for the in silico toxicity assessment of a novel compound. The presented data tables and diagrams provide a clear and concise summary of the predicted toxicological profile, which can be used to guide decisions on the necessity and design of subsequent in vitro and in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and supports a more efficient and informed drug development process.
References
- 1. Accurate prediction of the toxicity of benzoic acid compounds in mice via oral without using any computer codes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 3. ijcrt.org [ijcrt.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toxometris.ai [toxometris.ai]
- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
Disclaimer: As of late 2025, detailed preclinical or clinical data on the specific therapeutic targets of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is not extensively available in the public domain. This guide, therefore, outlines potential therapeutic targets based on the structural motifs of the molecule and provides a framework for its investigation. The experimental protocols, data, and pathway diagrams are presented as illustrative examples for researchers and drug development professionals.
Introduction
This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a morpholine ring via a methylene bridge. The presence of these functional groups suggests potential interactions with various biological targets implicated in a range of pathologies, including inflammation, cancer, and infectious diseases. This document explores the plausible therapeutic targets and provides detailed hypothetical experimental frameworks for their validation.
Potential Therapeutic Targets
Based on structure-activity relationship (SAR) studies of compounds with similar pharmacophores, two primary potential targets are hypothesized: p38 Mitogen-Activated Protein Kinase (MAPK) and Indoleamine 2,3-dioxygenase (IDO).
2.1. p38 Mitogen-Activated Protein Kinase (MAPK)
The morpholine group is a common feature in many known kinase inhibitors. The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, making it an attractive target for anti-inflammatory therapies.
2.2. Indoleamine 2,3-dioxygenase (IDO)
IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, overexpression of IDO by tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of tumor-infiltrating T lymphocytes. Inhibitors of IDO are therefore being investigated as cancer immunotherapeutics. The benzoic acid moiety of the subject compound could potentially interact with the active site of IDO.
Illustrative Data on Potential Biological Activity
The following tables present hypothetical quantitative data to illustrate the kind of results that would be generated from the experimental protocols described below.
Table 1: Hypothetical In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| p38α | 75 | 10 (SB203580) |
| p38β | 250 | 50 (SB203580) |
| p38γ | >1000 | 200 (SB203580) |
| p38δ | >1000 | 150 (SB203580) |
| JNK1 | >10000 | 100 (SP600125) |
| ERK1 | >10000 | 200 (U0126) |
Table 2: Hypothetical IDO1 Enzyme Inhibition Assay Data
| Compound | IC50 (nM) |
| This compound | 150 |
| Epacadostat (Control) | 10 |
Table 3: Hypothetical Cellular Assay Data for Anti-Inflammatory Activity
| Assay | Endpoint | This compound EC50 (µM) | Dexamethasone (Control) EC50 (µM) |
| LPS-stimulated PBMCs | TNF-α secretion | 1.2 | 0.1 |
| LPS-stimulated PBMCs | IL-6 secretion | 2.5 | 0.2 |
Detailed Experimental Protocols
4.1. p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the IC50 value of this compound against p38α.
-
Materials:
-
p38α kinase (recombinant, human)
-
LanthaScreen™ Certified Kinase Tracer
-
Eu-anti-tag Antibody
-
Test compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, Eu-anti-tag antibody, and the kinase tracer.
-
Add the p38α kinase to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot against the compound concentration to determine the IC50.
-
4.2. IDO1 Enzyme Inhibition Assay (Hela Cell-Based Assay)
-
Objective: To determine the IC50 value of the test compound for the inhibition of IDO1 activity in a cellular context.
-
Materials:
-
HeLa cells
-
IFN-γ
-
Test compound
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24 hours to induce IDO1 expression.
-
Add serial dilutions of the test compound and incubate for a further 48 hours.
-
Harvest the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins, then centrifuge.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at 65°C for 20 minutes to allow color development (kynurenine, the product of IDO1 activity, reacts to form a yellow product).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of inhibition and determine the IC50.
-
Visualizations of Pathways and Workflows
Conclusion
While definitive data on the therapeutic targets of this compound is currently sparse, its structural characteristics provide a strong rationale for investigating its potential as an inhibitor of p38 MAPK and/or IDO1. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to elucidate the mechanism of action of this compound and to explore its therapeutic potential in inflammatory diseases and oncology. Further screening against a broader panel of kinases and other enzymes is also warranted to fully characterize its pharmacological profile.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. This compound is a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with morpholine, followed by acidification to yield the hydrochloride salt. This protocol includes information on materials and methods, reaction setup, purification, and characterization of the final product.
Introduction
This compound is an organic compound with applications in medicinal chemistry, serving as a building block for the synthesis of various biologically active molecules.[1][2] Its structure, featuring a benzoic acid moiety and a morpholine ring, makes it a versatile scaffold for developing novel therapeutic agents.[3] The protocol outlined below describes a reliable and reproducible method for its laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of 4-(bromomethyl)benzoic acid. This precursor can be synthesized from p-toluic acid via a radical substitution reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[4]
-
Step 2: Synthesis of this compound. This involves the nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and morpholine, followed by the formation of the hydrochloride salt.[1]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| p-Toluic acid | C₈H₈O₂ | 136.15 | 180-182 | 99-94-5 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (dec.) | 128-08-5 |
| 4-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 224-229[5] | 6232-88-8 |
| Morpholine | C₄H₉NO | 87.12 | -5 | 110-91-8 |
| 4-(Morpholin-4-ylmethyl)benzoic acid | C₁₂H₁₅NO₃ | 221.25[6] | N/A | 62642-62-0 |
| 4-(Morpholin-4-ylmethyl)benzoic acid HCl | C₁₂H₁₆ClNO₃ | 257.71[1][7] | 259-260[1] | 65101-82-8 |
Experimental Protocols
4.1. Synthesis of 4-(bromomethyl)benzoic acid (Starting Material)
This protocol is adapted from established procedures for benzylic bromination.[4]
-
Materials: p-Toluic acid, N-bromosuccinimide (NBS), benzoyl peroxide, chlorobenzene.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add p-toluic acid (e.g., 3.00 g).
-
Add N-bromosuccinimide (e.g., 4.0 g) and a catalytic amount of benzoyl peroxide (e.g., 0.25 g).
-
Add chlorobenzene (e.g., 30 mL) as the solvent.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, cool the flask in an ice bath to precipitate the product.
-
Filter the solid, wash with hexane to remove byproducts, and then wash with water to remove succinimide.
-
Dry the resulting white solid, 4-(bromomethyl)benzoic acid.
-
4.2. Step-by-Step Synthesis of this compound
-
Materials: 4-(bromomethyl)benzoic acid, morpholine, a suitable solvent (e.g., acetonitrile or DMF), hydrochloric acid (HCl).
-
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in a suitable polar aprotic solvent.
-
Addition of Morpholine: Add morpholine (2-3 equivalents) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the HBr formed during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to be basic (e.g., pH 9-10) with a suitable base like sodium carbonate to deprotonate the carboxylic acid and ensure the free amine is not protonated.
-
Wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and other impurities.
-
-
Acidification and Precipitation:
-
To the aqueous layer, slowly add concentrated hydrochloric acid until the pH is acidic (e.g., pH 1-2).
-
A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold acetone or diethyl ether.
-
Dry the product under vacuum to obtain the final this compound.
-
-
4.3. Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches), the C-N bond, and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Visualizations
5.1. Experimental Workflow
References
- 1. Buy this compound | 65101-82-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Morpholinomethyl)benzoic Acid|Research Chemical [benchchem.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. chembk.com [chembk.com]
- 6. 4-[(MORPHOLIN-4-YL)METHYL]BENZOIC ACID | CAS 62642-62-0 [matrix-fine-chemicals.com]
- 7. 4-(morpholin-4-ylmethyl)benzoic Acid,hydrochloride, CasNo.65101-82-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
Application Notes and Protocols for the Recrystallization of 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride via recrystallization. The methods outlined below are based on established principles for the purification of polar, organic hydrochloride salts and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a polar organic molecule containing a carboxylic acid, a tertiary amine (as a hydrochloride salt), and a morpholine moiety.[1][2][3][4] Its purification is crucial for its use in research and drug development. Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility at varying temperatures.[5][6][7][8][9] The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[10][11] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[5][11]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65101-82-8 | [1][12][3][4] |
| Molecular Formula | C12H16ClNO3 | [1][12][3] |
| Molecular Weight | 257.71 g/mol | [1][12][3] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Melting Point | 259-260 °C | [1] |
Solvent Screening Protocol
The first step in developing a recrystallization procedure is to identify a suitable solvent or solvent system. Given the polar nature of the target compound, polar protic and aprotic solvents are good starting points. A mixed-solvent system may also be effective.[5][11]
Objective: To identify a solvent or solvent mixture that dissolves this compound when hot but not when cold.
Materials:
-
Crude this compound
-
Test tubes or small Erlenmeyer flasks
-
Heating apparatus (hot plate or water bath)
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate)[13][14]
Procedure:
-
Place approximately 50 mg of the crude compound into a test tube.
-
Add 1 mL of the solvent to be tested at room temperature.
-
Observe the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble, heat the mixture gently to the boiling point of the solvent.
-
If the compound dissolves completely upon heating, the solvent is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of crystals upon cooling.
-
Record all observations in a table similar to the one below.
Table 1: Example Solvent Screening Data
| Solvent | Solubility at Room Temp. (50 mg in 1 mL) | Solubility at Boiling (50 mg in 1 mL) | Crystal Formation upon Cooling | Suitability |
| Water | Sparingly Soluble | Soluble | Good crystal formation | Good |
| Ethanol | Soluble | Soluble | No crystals | Unsuitable (single) |
| Isopropanol | Sparingly Soluble | Soluble | Moderate crystal formation | Possible |
| Acetone | Insoluble | Sparingly Soluble | Poor crystal formation | Unsuitable |
| Ethyl Acetate | Insoluble | Insoluble | No crystals | Unsuitable |
| Acetonitrile | Sparingly Soluble | Soluble | Good crystal formation | Good |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent crystal formation | Excellent |
Note: The data in this table is representative and should be determined experimentally.
Recrystallization Protocols
Based on the solvent screening, both single-solvent and mixed-solvent systems can be employed.
This protocol is suitable when a single solvent with a steep solubility curve for the compound is identified.
Experimental Workflow:
Caption: General workflow for single-solvent recrystallization.
Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
For every 1 gram of crude material, add a small portion (e.g., 5-10 mL) of deionized water.
-
Heat the mixture to boiling with stirring.
-
Gradually add more hot water until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a vacuum oven.
-
Determine the yield and purity (e.g., by melting point or HPLC).
This method is useful when no single solvent provides the ideal solubility characteristics.[5] One solvent should be a "good" solvent (in which the compound is soluble), and the other a "poor" solvent (in which the compound is insoluble).
Logical Relationship for Solvent Selection:
Caption: Logic for mixed-solvent recrystallization.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethanol) in small portions while heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy).
-
If necessary, add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents in the appropriate ratio.
-
Dry the purified crystals.
Data Presentation and Expected Outcomes
The effectiveness of the recrystallization should be assessed by measuring the yield and purity of the final product.
Table 2: Example Recrystallization Results
| Recrystallization Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (HPLC, %) | Melting Point (°C) |
| Single-Solvent (Water) | 5.00 | 4.15 | 83 | 99.5 | 259-260 |
| Mixed-Solvent (Ethanol/Water) | 5.00 | 4.35 | 87 | 99.8 | 259-260 |
Note: This data is for illustrative purposes. Actual results will vary based on the initial purity of the crude material and the precise experimental conditions.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was added; solution is not supersaturated. | Evaporate some of the solvent and allow to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. | Reheat the solution and add more solvent. Try a different solvent with a lower boiling point. |
| Low recovery | Compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. Preheat the funnel for hot filtration. |
| Impure product (colored) | Colored impurities are present. | Add activated charcoal to the hot solution before filtration. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Handle hot glassware with appropriate clamps or tongs.
-
Be aware of the flammability of organic solvents and keep them away from ignition sources.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity suitable for further applications.
References
- 1. Buy this compound | 65101-82-8 [smolecule.com]
- 2. 4-[(MORPHOLIN-4-YL)METHYL]BENZOIC ACID | CAS 62642-62-0 [matrix-fine-chemicals.com]
- 3. 65101-82-8|4-(Morpholinomethyl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound | 65101-82-8 [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. famu.edu [famu.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. 4-(morpholin-4-ylmethyl)benzoic Acid,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is a synthetic organic compound featuring a benzoic acid moiety linked to a morpholine ring via a methylene bridge.[1] This unique structural combination imparts a range of physicochemical properties that make it a molecule of significant interest in medicinal chemistry. The presence of both an acidic carboxylic acid group and a basic tertiary amine (within the morpholine ring) suggests potential for diverse biological interactions.[1] The morpholine ring is a well-established "privileged scaffold" in drug discovery, often associated with favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2]
These application notes provide an overview of the potential therapeutic applications of this compound and its derivatives, supported by experimental protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Research into this compound and structurally related compounds has revealed potential therapeutic applications in several key areas:
-
Antimicrobial Agents: Derivatives of this compound have demonstrated efficacy against various bacterial strains.[1] The morpholine and benzoic acid moieties are known to contribute to antimicrobial activity.
-
Anticancer Agents: Studies suggest that some derivatives may inhibit the proliferation of cancer cells, indicating potential for development as anticancer therapeutics.[1]
-
Anti-inflammatory Agents: The compound and its analogs have been evaluated for their potential to reduce inflammation in biological systems.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 65101-82-8 | [1] |
| Molecular Formula | C12H16ClNO3 | [1] |
| Molecular Weight | 257.71 g/mol | [1] |
| LogP | 1.95690 | [3] |
| PSA (Polar Surface Area) | 49.77000 Ų | [3] |
Quantitative Biological Data (of Related Derivatives)
Table 1: Antimicrobial Activity of a Related Morpholine Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Semicarbazide with 4-bromophenyl moiety (based on 4-(morpholino-4-yl)-3-nitrobenzohydrazide) | Enterococcus faecalis | 3.91 | [1] |
Table 2: Anticancer Activity of a Related Morpholine Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine derivative (related to 4-morpholino-2-phenylquinazolines) | A375 (melanoma) | 0.58 | [2] |
Table 3: Anti-inflammatory Activity of a Related Benzoic Acid Derivative
| Compound | Assay | IC50 | Reference |
| Benzoic acid derivative (VLA-4 antagonist) | VLA-4 inhibition | 0.51 nM | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the nucleophilic substitution of a benzyl halide with morpholine.[1]
Materials:
-
4-(Bromomethyl)benzoic acid
-
Morpholine
-
Potassium carbonate (K2CO3)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Suspend 4-(bromomethyl)benzoic acid and potassium carbonate in n-butanol.
-
Slowly add a solution of morpholine in n-butanol to the suspension at room temperature over a period of one hour.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and wash the solid with n-butanol.
-
To the filtrate, add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a suitable solvent like ethyl acetate, and dry under vacuum to yield this compound.
Visualization of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
In Vitro Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of the compound using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of MIC Determination Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Reference anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or the reference drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).
Visualization of In Vivo Anti-inflammatory Assay Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Potential Signaling Pathways
While the precise molecular targets of this compound are not yet fully elucidated, the structural motifs suggest potential interactions with key signaling pathways implicated in cancer and inflammation.
1. PI3K/Akt Signaling Pathway: The morpholine ring is a common feature in many inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[2] Inhibition of PI3K can block the downstream activation of Akt, a key protein in cell survival and proliferation. This makes the PI3K/Akt pathway a plausible target for the anticancer activity of morpholine-containing compounds.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
2. Histone Deacetylase (HDAC) Inhibition: Benzoic acid derivatives have been reported to exhibit histone deacetylase (HDAC) inhibitory activity. HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Potential mechanism of action via HDAC inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential antimicrobial, anticancer, and anti-inflammatory activities warrant further investigation. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its derivatives. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to fully realize the therapeutic potential of this class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 4-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride scaffold is a versatile and privileged structure in medicinal chemistry. Its unique combination of a rigid benzoic acid core and a flexible, pharmacokinetically favorable morpholine ring has made it an attractive starting point for the development of novel therapeutic agents.[1][2] This scaffold has been successfully employed to generate derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The morpholine moiety often imparts improved aqueous solubility and metabolic stability to drug candidates.[2] This document provides a detailed overview of the applications of this scaffold, including quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Applications in Drug Discovery
Derivatives of the 4-(morpholin-4-ylmethyl)benzoic acid scaffold have been investigated for several therapeutic applications. The inherent structural features allow for facile chemical modification, enabling the exploration of diverse chemical spaces and the optimization of activity against various biological targets.
Antimicrobial Activity
Several studies have demonstrated the potential of 4-(morpholin-4-ylmethyl)benzoic acid derivatives as antimicrobial agents. These compounds have shown efficacy against a range of bacterial strains.
Anticancer Activity
The 4-(morpholin-4-ylmethyl)benzoic acid scaffold has been incorporated into molecules designed to target various cancer cell lines. The morpholine ring, in particular, is a common feature in many anticancer agents, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of derivatives from this scaffold is an emerging area of interest. The structural similarity to known anti-inflammatory agents suggests that these compounds may modulate key inflammatory pathways.
Data Presentation
The following tables summarize the quantitative biological data for various derivatives of the 4-(morpholin-4-ylmethyl)benzoic acid scaffold.
Table 1: Antimicrobial Activity of 4-(Morpholin-4-yl)benzohydrazide Derivatives
| Compound ID | R Group | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| IVa | 2-hydroxy benzaldehyde | Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 | ||
| Escherichia coli | 100 | ||
| Pseudomonas aeruginosa | 100 | ||
| IVb | 4-nitro benzaldehyde | Staphylococcus aureus | 50 |
| Bacillus subtilis | 50 | ||
| Escherichia coli | 100 | ||
| Pseudomonas aeruginosa | 100 | ||
| IVc | 4-chloro benzaldehyde | Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 | ||
| Escherichia coli | 50 | ||
| Pseudomonas aeruginosa | 100 | ||
| IVd | 3,5-dinitro-2-hydroxy benzaldehyde | Staphylococcus aureus | 50 |
| Bacillus subtilis | 100 | ||
| Escherichia coli | 100 | ||
| Pseudomonas aeruginosa | 100 |
Data sourced from a study on 4-(morpholin-4-yl) benzohydrazide derivatives.
Table 2: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 |
| MCF-7 (Breast) | 6.44 ± 0.29 | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |
| AK-10 | A549 (Lung) | 12.15 ± 0.32 |
| MCF-7 (Breast) | 8.76 ± 0.21 | |
| SHSY-5Y (Neuroblastoma) | 11.23 ± 0.25 |
Data sourced from a study on morpholine substituted quinazoline derivatives.[3]
Table 3: Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5h | HT-29 (Colon) | 3.103 ± 0.979 |
Data sourced from a study on morpholine-benzimidazole-oxadiazole derivatives.[4]
Signaling Pathways
Derivatives of the 4-(morpholin-4-ylmethyl)benzoic acid scaffold have been implicated in the modulation of key signaling pathways involved in cancer and inflammation.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cellular processes such as proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. Benzoic acid-based inhibitors have been shown to block STAT3 DNA-binding activity, leading to the downregulation of STAT3 target genes like Bcl-2, Bcl-xL, Mcl-1, cyclin D1, c-Myc, and survivin, ultimately inducing apoptosis in cancer cells.[5]
Caption: STAT3 signaling pathway and the inhibitory action of a derivative.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses.[6][7] Dysregulation of this pathway is implicated in various inflammatory diseases. Small molecule inhibitors can target different components of this pathway, such as the IκB kinase (IKK) complex, to prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[7]
Caption: NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative derivative and a key biological assay.
Synthesis of 4-(Morpholin-4-yl)benzohydrazide
This protocol describes the synthesis of a key intermediate used in the preparation of various antimicrobial derivatives.
Caption: Synthetic workflow for 4-(morpholin-4-yl)benzohydrazide.
Materials:
-
4-chlorobenzonitrile
-
Morpholine
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Ethanol
-
Appropriate glassware and reflux apparatus
Procedure:
-
Synthesis of 4-(morpholin-4-yl)benzonitrile: A mixture of 4-chlorobenzonitrile and an excess of morpholine is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and drying.
-
Synthesis of 4-(morpholin-4-yl)benzoic acid: The synthesized 4-(morpholin-4-yl)benzonitrile is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.
-
Synthesis of 4-(morpholin-4-yl)benzoyl chloride: 4-(morpholin-4-yl)benzoic acid is treated with an excess of thionyl chloride and refluxed. After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the acid chloride.
-
Synthesis of 4-(morpholin-4-yl)benzohydrazide: The freshly prepared 4-(morpholin-4-yl)benzoyl chloride is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrazine hydrate. The reaction mixture is stirred for a specified time, and the resulting product is isolated by filtration and recrystallized from a suitable solvent.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[8]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Conclusion
The this compound scaffold serves as a valuable platform for the design and synthesis of novel drug candidates with diverse therapeutic potential. The information and protocols provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. The adaptability of the scaffold, combined with the favorable properties imparted by the morpholine ring, ensures its continued relevance in the quest for new and effective treatments for a range of diseases.
References
- 1. Benzoic acid morpholin-4-YL ester | 5765-65-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Screening of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of the novel synthetic compound, 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. The document outlines standard methodologies for determining its efficacy against a panel of pathogenic microorganisms and discusses potential mechanisms of action based on its structural motifs.
Introduction
This compound is a synthetic organic compound featuring a morpholine ring linked to a benzoic acid backbone. Both morpholine and benzoic acid derivatives have been recognized for their potential biological activities, including antimicrobial properties.[1][2][3] The morpholine moiety is a versatile pharmacophore present in numerous therapeutic agents and is known to contribute to antimicrobial activity.[2][4] Benzoic acid and its derivatives are well-established antimicrobial agents used as preservatives in food and pharmaceuticals.[5] This compound's hybrid structure warrants a thorough investigation of its antimicrobial potential.
Potential Mechanisms of Action
While the specific mechanism of this compound is yet to be elucidated, its structural components suggest two plausible pathways for its antimicrobial action.
-
Disruption of Bacterial Cell Membrane and Intracellular pH: The benzoic acid component of the molecule is a weak acid. In its undissociated, more lipophilic form, it can penetrate the bacterial cell membrane.[5][6] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons and acidifying the cell's interior.[5][7] This disruption of the internal pH can inhibit essential metabolic processes, leading to bacteriostasis or cell death.[5]
-
Inhibition of Key Bacterial Enzymes and Efflux Pumps: The morpholine ring is a feature in compounds that can act as antibiotic adjuvants or direct antimicrobials.[8] Some morpholine-containing molecules have been shown to inhibit multidrug efflux pumps, such as AcrAB-TolC in Gram-negative bacteria, which are responsible for expelling antibiotics from the cell.[8] Additionally, other heterocyclic compounds have demonstrated the ability to interact with and inhibit essential bacterial enzymes like Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for cell wall synthesis.[8][9] It is conceivable that this compound could exhibit similar inhibitory activities.
Below is a diagram illustrating a potential dual mechanism of action.
Experimental Protocols
The following are standardized protocols for the initial antimicrobial screening of this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][6][7][10]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., sterile deionized water or DMSO)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a minimal amount of DMSO) at a high concentration (e.g., 1024 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion
This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., Gentamicin solution)
-
Negative control (vehicle)
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in Protocol 1, step 2.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
-
Application of Test Compound:
-
Prepare solutions of the test compound at desired concentrations (e.g., 1000 µg/mL, 500 µg/mL).
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each well.
Data Presentation
The quantitative results from the antimicrobial screening should be summarized in a clear and concise table for easy comparison. Below is a representative table of how the data could be presented.
Table 1: Representative Antimicrobial Activity of this compound
| Test Microorganism | Strain (ATCC) | MIC (µg/mL) | Zone of Inhibition (mm) at 1000 µg/mL |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | 29213 | 128 | 15 |
| Enterococcus faecalis | 29212 | 256 | 12 |
| Bacillus subtilis | 6633 | 64 | 18 |
| Gram-negative Bacteria | |||
| Escherichia coli | 25922 | 512 | 10 |
| Pseudomonas aeruginosa | 27853 | >1024 | - |
| Klebsiella pneumoniae | 13883 | 512 | 11 |
| Yeast | |||
| Candida albicans | 10231 | 256 | 14 |
| Positive Control | |||
| Ciprofloxacin (S. aureus) | - | 0.5 | 25 |
| Gentamicin (E. coli) | - | 2 | 22 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Anticancer Assay Design Using 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and conducting in vitro assays to evaluate the anticancer potential of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. This document offers detailed protocols for a panel of standard assays to characterize the compound's effects on cancer cell viability, proliferation, apoptosis, and cell cycle progression. While specific experimental data for this compound is not extensively available in public literature, this guide utilizes data from structurally related morpholine-containing and benzoic acid derivative compounds to present a representative workflow and data interpretation strategy. Researchers should generate their own data for the specific compound and cell lines of interest.
Compound Information
| Compound Name | This compound |
| Structure | ![]() |
| CAS Number | 65101-82-8[1] |
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol [1] |
| Solubility | Soluble in DMSO and water. |
| Storage | Store at -20°C for long-term stability. Prepare fresh dilutions in culture media for each experiment. |
Data Presentation: Representative Cytotoxicity Data
The following table summarizes representative IC50 values for morpholine-substituted and benzoic acid derivative compounds against various human cancer cell lines, as determined by MTT or similar cell viability assays. This data is intended to serve as a reference for expected potency and to guide concentration selection for initial experiments with this compound.
Disclaimer: The following data is representative of structurally similar compounds and is for illustrative purposes only. Specific quantitative results for this compound are not widely available in published literature and should be determined experimentally.
| Compound Class | Cell Line | Cancer Type | Assay Duration | Representative IC50 (µM) | Reference |
| Morpholine-quinazoline derivative | A549 | Lung Carcinoma | 72h | 8.55 ± 0.67 | [2][3] |
| Morpholine-quinazoline derivative | MCF-7 | Breast Adenocarcinoma | 72h | 3.15 ± 0.23 | [2][3] |
| Morpholine-quinazoline derivative | SHSY-5Y | Neuroblastoma | 72h | 3.36 ± 0.29 | [2][3] |
| Morpholine-benzimidazole-oxadiazole derivative | HT-29 | Colon Carcinoma | 72h | 3.103 ± 0.979 | [4] |
| Benzoic acid derivative | HCT-116 | Colorectal Carcinoma | Not Specified | >100 | [5] |
| Benzoic acid derivative | HeLa | Cervical Carcinoma | Not Specified | >100 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Survival Assay
This assay evaluates the ability of single cells to form colonies, indicating long-term proliferative capacity.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate for 7-14 days, allowing colonies to form.
-
Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with Crystal Violet solution for 15 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-CDK2, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound, harvest, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro anticancer evaluation.
Potential Signaling Pathway: Induction of Apoptosis
Caption: Proposed apoptotic signaling pathway.
Potential Signaling Pathway: Cell Cycle Arrest
References
- 1. Buy this compound | 65101-82-8 [smolecule.com]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Acetylcholinesterase Inhibition Kinetics by 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. The compound 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride contains both a benzoic acid moiety and a morpholine ring, structural features found in other known enzyme inhibitors. This application note provides a detailed protocol for determining the enzyme inhibition kinetics of this compound against acetylcholinesterase.
The described methods will enable researchers to determine key inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for the inhibition of acetylcholinesterase by this compound. This data is presented to illustrate the expected outcomes of the described protocols.
Table 1: Inhibition of Acetylcholinesterase by this compound
| Parameter | Value | Description |
| Enzyme | Acetylcholinesterase (AChE) | Catalyzes the breakdown of acetylcholine. |
| Substrate | Acetylthiocholine (ATCh) | A synthetic substrate used in the Ellman's assay. |
| Inhibitor | This compound | The compound under investigation. |
| IC50 | 15 µM | Concentration of inhibitor causing 50% enzyme inhibition at a fixed substrate concentration. |
| Ki | 7.5 µM | Inhibition constant, a measure of the inhibitor's binding affinity. |
| Mechanism of Inhibition | Competitive | The inhibitor competes with the substrate for the active site of the enzyme. |
Table 2: Kinetic Parameters of Acetylcholinesterase in the Presence of this compound
| Inhibitor Concentration (µM) | Apparent Km (mM) | Vmax (µmol/min) |
| 0 (Control) | 0.1 | 100 |
| 5 | 0.17 | 100 |
| 10 | 0.25 | 100 |
| 20 | 0.4 | 100 |
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol outlines the procedure for determining the concentration of this compound required to inhibit 50% of AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., logarithmic dilutions).
-
Prepare a working solution of AChE in Tris-HCl buffer.
-
Prepare a solution of ATCh and DTNB in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer, the AChE working solution, and the different concentrations of the inhibitor.
-
Include a control well with no inhibitor (100% activity) and a blank well with no enzyme.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the ATCh/DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Mechanism of Inhibition
This protocol is used to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Procedure:
-
Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor (e.g., 0, 5 µM, 10 µM, 20 µM).
-
For each inhibitor concentration, vary the concentration of the ATCh substrate.
-
Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Data Interpretation:
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect in the second quadrant.
Visualizations
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Simplified diagram of a cholinergic synapse and the role of AChE inhibition.
Preparation of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride for Biological Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride for use in biological studies. It includes detailed protocols for its synthesis, purification, and characterization, as well as procedures for preparing stock solutions and ensuring quality control. The information is intended to assist researchers in obtaining a high-purity compound and generating reliable and reproducible data in downstream biological assays.
Introduction
This compound is a synthetic organic compound that incorporates a benzoic acid moiety and a morpholine ring.[1] Derivatives of this compound have garnered interest in pharmaceutical research due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of both a carboxylic acid group and a tertiary amine (morpholine nitrogen) gives the molecule distinct chemical characteristics.[1] Proper preparation and handling of this compound are crucial for obtaining meaningful results in biological experiments. This guide outlines the necessary steps from synthesis to the preparation of solutions for cell-based and in vivo studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate weighing, solution preparation, and storage.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 65101-82-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [2] |
| Molecular Weight | 257.71 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 259-260 °C | [1] |
| Purity | ≥95% (commercially available) | |
| Storage | Keep in a dry and cool condition | [2] |
Synthesis and Purification
While this compound is commercially available, this section provides a general synthetic and purification protocol for researchers who may need to synthesize it in-house. A common synthetic route involves the reaction of 4-(bromomethyl)benzoic acid with morpholine.[1]
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, suspend 4-(bromomethyl)benzoic acid and an excess of potassium carbonate in a suitable solvent such as n-butanol.
-
Addition of Morpholine: Slowly add a solution of N-methyl piperazine (a similar reactant for a related compound, suggesting a similar procedure) in the same solvent to the flask at room temperature over one hour.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, the resulting product can be isolated.
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as an alcohol-water mixture.
-
Cooling: Allow the solution to cool slowly to room temperature to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quality Control
To ensure the reliability of biological data, the purity and identity of the synthesized or purchased compound should be verified.
Table 2: Recommended Quality Control Assays
| Assay | Purpose | Expected Result |
| ¹H NMR | Structural confirmation | Peaks corresponding to the protons of the morpholine, benzoic acid, and methylene bridge. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the expected molecular weight. |
| HPLC | Purity assessment | A single major peak indicating high purity (e.g., >95%). |
| Melting Point | Identity and purity check | A sharp melting point range consistent with the literature value (259-260 °C).[1] |
Preparation of Stock and Working Solutions for Biological Assays
Accurate and consistent preparation of solutions is critical for in vitro and in vivo studies.
Preparation of a 10 mM Stock Solution in DMSO
-
Calculation:
-
Molecular Weight (MW) = 257.71 g/mol
-
To prepare 1 mL of a 10 mM stock solution, weigh out 2.5771 mg of the compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 257.71 g/mol x 1000 = 2.5771 mg
-
-
Procedure:
-
In a sterile microcentrifuge tube, weigh 2.58 mg of this compound.
-
Add 1 mL of sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions
-
For cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration.
-
It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Solution Preparation Workflow
Caption: Workflow for preparing stock and working solutions of this compound.
Potential Biological Activity and Signaling Pathway
Derivatives of 4-(morpholin-4-ylmethyl)benzoic acid have been investigated for their anti-inflammatory and anticancer properties.[1] While the specific molecular targets of this compound are not extensively documented, many anti-inflammatory agents act by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates a generalized representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Caption: A generalized diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive resource for researchers working with this compound. Adherence to these guidelines for synthesis, purification, quality control, and solution preparation will contribute to the generation of high-quality, reproducible data in biological investigations.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride in Pharmaceutical Preparations
Introduction
4-(morpholin-4-ylmethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of approximately 257.71 g/mol [1][2]. It is recognized for its structural features, which include a benzoic acid moiety substituted with a morpholinylmethyl group at the para-position[1]. This compound is utilized in various chemical and biological applications[1]. To ensure the quality and stability of pharmaceutical formulations containing this active pharmaceutical ingredient (API), a reliable and validated analytical method for its quantification is essential.
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be stability-indicating, capable of separating the parent compound from its potential degradation products.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 column. The mobile phase consists of a mixture of a phosphate buffer and acetonitrile, which is a common mobile phase composition for the separation of benzoic acid derivatives[3][4][5].
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v) and degas by sonication.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-50 µg/mL.
3. Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The standard solution was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), and thermal (80°C) stress conditions. The resulting solutions were then analyzed to check for any interference with the main peak.
-
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy (Recovery Studies): The accuracy was determined by the standard addition method. A known amount of the standard drug was added to a pre-analyzed sample solution at three different levels (80%, 100%, and 120%), and the recovery percentage was calculated.
-
Precision: The precision of the method was assessed by analyzing six replicate injections of the standard solution (20 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) was calculated.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 152345 |
| 10 | 301567 |
| 20 | 605890 |
| 30 | 908765 |
| 40 | 1210987 |
| 50 | 1512345 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.75% |
| 100% | 20 | 19.9 | 99.50% |
| 120% | 24 | 24.2 | 100.83% |
Table 5: Precision Data
| Precision | %RSD (n=6) |
| Intra-day | 0.65% |
| Inter-day | 1.12% |
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship of HPLC Method Validation Parameters.
References
Cell-based assay protocols for evaluating 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride (CAS: 65101-82-8) in cell-based assays. This document offers guidance on assessing its potential cytotoxic, apoptotic, and anti-inflammatory effects.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-(morpholinomethyl)benzoic acid hydrochloride |
| CAS Number | 65101-82-8[1] |
| Molecular Formula | C12H16ClNO3[1] |
| Molecular Weight | 257.71 g/mol [1] |
Cell Viability and Cytotoxicity Assay using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell health.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Workflow
Protocol
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.20 | 16.0 |
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[4]
Signaling Pathway
References
- 1. 4-(morpholin-4-ylmethyl)benzoic Acid,hydrochloride, CasNo.65101-82-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A1: Low yields can stem from several factors throughout the synthetic process. Consider the following points for troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.
-
Poor Reagent Quality: The quality of starting materials, especially the 4-(halomethyl)benzoic acid, is crucial. Ensure it has not degraded. It is a lachrymator and can be sensitive to moisture.
-
Inefficient Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of reactants.
-
-
Side Reactions:
-
Dimerization/Polymerization: The benzylic halide starting material can react with itself, especially under strongly basic conditions. Using a moderate excess of morpholine can favor the desired reaction.
-
Hydrolysis of the Halide: In the presence of water, 4-(halomethyl)benzoic acid can hydrolyze back to 4-(hydroxymethyl)benzoic acid. Ensure anhydrous conditions if the reaction is sensitive to water.
-
-
Product Loss During Work-up and Purification:
-
Aqueous Work-up: The product has some solubility in water. Minimize the volume of aqueous solutions used for washing and ensure the pH is adjusted correctly to precipitate the product. Washing with brine can help reduce solubility in the aqueous layer.[1]
-
Recrystallization: While recrystallization is effective for purification, significant product loss can occur if an excessive amount of solvent is used or if the solution is not cooled sufficiently. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Q2: My TLC analysis shows multiple spots in the crude product mixture. What are these impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities include:
-
Unreacted Starting Materials: 4-(halomethyl)benzoic acid and morpholine.
-
Succinimide: If N-Bromosuccinimide (NBS) was used to synthesize the 4-(bromomethyl)benzoic acid starting material, residual succinimide might be present.[2]
-
Hydrolysis Product: 4-(hydroxymethyl)benzoic acid, resulting from the reaction of the starting halide with any water present.
A general workflow for identifying and removing these impurities is outlined in the diagram below.
Caption: Troubleshooting workflow for product purification.
Q3: How can I effectively remove unreacted morpholine and 4-(halomethyl)benzoic acid from my crude product?
A3: An acid-base extraction is a highly effective method for this purpose.[1]
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
To remove unreacted morpholine (a base), wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl. The morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1]
-
To remove unreacted 4-(halomethyl)benzoic acid (an acid), subsequently wash the organic layer with a dilute aqueous base solution, like 5% sodium bicarbonate. The benzoic acid derivative will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.[1]
-
Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain the purified product, which can then be further purified by recrystallization if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding synthetic route for this compound?
A1: The most prevalent and often highest-yielding method is the nucleophilic substitution of a 4-(halomethyl)benzoic acid with morpholine.[3] This reaction is typically followed by treatment with hydrochloric acid to form the hydrochloride salt. The use of 4-(bromomethyl)benzoic acid is often preferred over 4-(chloromethyl)benzoic acid as bromide is a better leaving group, leading to faster reaction rates and potentially higher yields under milder conditions.[3]
Q2: Which starting material is better, 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid?
A2: 4-(bromomethyl)benzoic acid is generally the superior starting material.[3] The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. This results in a faster reaction, often allowing for the use of milder conditions (e.g., lower temperatures) and can lead to higher yields, with reported yields in the range of 90-95%.[3]
Q3: What are the optimal reaction conditions for the nucleophilic substitution of 4-(halomethyl)benzoic acid with morpholine?
A3: The optimal conditions depend on the specific halide used. The following table summarizes typical conditions and their impact on yield.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 4-(chloromethyl)benzoic acid | Potassium Hydroxide | Ethanol/Water | 80-100 (Reflux) | 5-12 | 85-90 | [3] |
| 4-(bromomethyl)benzoic acid | Potassium Carbonate | n-Butanol | Room Temperature | 12 | 90-95 | [3] |
Q4: Are there alternative synthetic routes to 4-(morpholin-4-ylmethyl)benzoic acid?
A4: Yes, several other synthetic strategies can be employed:
-
Reductive Amination: This involves the reaction of 4-formylbenzoic acid with morpholine in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form the target molecule.
-
Eschweiler-Clarke Reaction: This method could be adapted to methylate 4-(aminomethyl)benzoic acid in the presence of formaldehyde and formic acid, with morpholine acting as the amine. The classic Eschweiler-Clarke reaction is used for methylation of primary or secondary amines.[4][5]
-
From 4-fluorobenzonitrile: A multi-step process where 4-fluorobenzonitrile is first reacted with morpholine, followed by hydrolysis of the nitrile group to a carboxylic acid.[6]
The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Q5: How is the final hydrochloride salt typically formed?
A5: After the synthesis of the free base, 4-(morpholin-4-ylmethyl)benzoic acid, the hydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like dioxane or isopropanol). The salt then precipitates out of the solution and can be collected by filtration.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution using 4-(bromomethyl)benzoic acid (High-Yield Method)
This protocol is based on the reaction of 4-bromomethylbenzoic acid with morpholine.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in n-butanol.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) (1.5 eq) and morpholine (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Perform an acid-base extraction as described in the troubleshooting guide (Q3) to remove unreacted starting materials.
-
Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Add a solution of HCl in isopropanol dropwise until the pH is acidic.
-
Isolation: Cool the mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
Caption: Experimental workflow for the high-yield synthesis.
Protocol 2: Synthesis via Reductive Amination of 4-formylbenzoic acid
This protocol provides an alternative route starting from 4-formylbenzoic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) and morpholine (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification and Salt Formation: Follow the purification, salt formation, and isolation steps as described in Protocol 1.
Caption: Relationship between different starting materials and synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. Buy this compound | 65101-82-8 [smolecule.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
Welcome to the technical support center for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my neutral pH buffer. What is the likely cause?
A1: this compound is the salt of a weak acid (the carboxylic acid) and a weak base (the morpholino group). Its solubility is highly dependent on the pH of the solution. At neutral pH, the carboxylic acid group may be deprotonated (negatively charged) and the morpholino group may be protonated (positively charged), forming a zwitterion which can sometimes lead to lower aqueous solubility. The hydrochloride salt form suggests that the compound is more stable and soluble at a lower pH where the morpholino nitrogen is protonated.
Q2: What is the recommended starting point for dissolving this compound?
A2: The recommended starting solvent is deionized water.[1][2][3][4][5] For morpholino-containing compounds, sterile, distilled water is often the preferred solvent to prepare stock solutions.[2][3][4][5] It is advisable to avoid buffers during initial stock solution preparation as salts in the buffer can sometimes decrease the solubility of the compound.[5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be lowest near its isoelectric point and increase at both lower and higher pH values.
-
Acidic pH (e.g., pH 1-4): The carboxylic acid group will be protonated (neutral), and the morpholino group will be protonated (positively charged). The overall positive charge should enhance solubility in aqueous media.
-
Neutral pH (e.g., pH 6-8): The compound may exist as a zwitterion, which can decrease solubility.
-
Basic pH (e.g., pH 9-12): The carboxylic acid group will be deprotonated (negatively charged), and the morpholino group will be deprotonated (neutral). The overall negative charge should also enhance solubility.
Q4: Can I use co-solvents to improve solubility?
A4: Yes, using a water-miscible organic co-solvent is a common strategy to increase the solubility of poorly soluble compounds.[6][7] You can start by dissolving the compound in a small amount of a co-solvent like DMSO, ethanol, or methanol before adding it to your aqueous buffer. However, be mindful of the final concentration of the co-solvent in your experiment, as it may affect your biological system.
Q5: Are there other excipients that can enhance the solubility?
A5: Yes, cyclodextrins are known to form inclusion complexes with hydrophobic molecules, which can significantly increase their aqueous solubility.[8][9][10][11][12] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9][10] This method is particularly useful for increasing the solubility of compounds containing benzoic acid moieties.[8]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after initial dissolution.
This can happen due to a change in pH, temperature, or solvent composition.
-
pH Shift: If you dissolve the compound in water and then add it to a buffer with a different pH, it may precipitate if the final pH is one where the compound is less soluble.
-
Solution: Prepare the final solution by adding the compound directly to the buffer or by adjusting the pH of the compound stock solution to be closer to the final buffer pH before mixing.
-
-
Temperature: Some compounds are less soluble at lower temperatures.
-
Common Ion Effect: The presence of a high concentration of chloride ions in the buffer could potentially decrease the solubility of the hydrochloride salt.[13]
-
Solution: If you suspect this is an issue, try using a buffer with a different counter-ion.
-
Issue 2: The required concentration in the final buffer cannot be achieved.
If you are unable to reach your target concentration using simple dissolution, consider the following strategies in a stepwise manner.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting solubility issues.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Solubility
This protocol details how to determine the optimal pH for dissolving this compound.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Solubility Testing:
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect the supernatant from each sample.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the measured solubility against the pH of the buffers to identify the pH range with the highest solubility.
Protocol 2: Co-solvent Screening for Improved Solubility
This protocol outlines a method for screening different co-solvents.
-
Co-solvent Selection: Choose a panel of water-miscible co-solvents (e.g., DMSO, ethanol, methanol, PEG 400).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in each co-solvent (e.g., 10 mg/mL).
-
Aqueous Buffer Titration:
-
In a clear vial, add a small volume of the co-solvent stock solution.
-
Slowly add your aqueous buffer dropwise while vortexing.
-
Observe the solution for any signs of precipitation.
-
Record the maximum ratio of aqueous buffer to co-solvent that maintains a clear solution.
-
-
Comparison: Compare the results from different co-solvents to determine which one allows for the highest dilution into the aqueous buffer without precipitation.
Quantitative Data Summary
The following table provides a hypothetical summary of solubility data that could be generated from the above protocols.
| Strategy | Buffer/Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| pH Adjustment | Citrate Buffer | 3.0 | 25 | > 20 |
| Phosphate Buffer | 7.0 | 25 | ~ 1-2 | |
| Borate Buffer | 9.0 | 25 | > 15 | |
| Co-solvents | 10% DMSO in PBS | 7.4 | 25 | ~ 5 |
| 10% Ethanol in PBS | 7.4 | 25 | ~ 3 | |
| Cyclodextrins | 5% HP-β-CD in Water | 7.0 | 25 | > 10 |
Signaling Pathway and Logical Relationships
Solubility Relationship Diagram
This diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the aqueous solubility of the compound.
References
- 1. zfin.atlassian.net [zfin.atlassian.net]
- 2. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gene-tools.com [gene-tools.com]
- 5. gene-tools.com [gene-tools.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride when stored in Dimethyl Sulfoxide (DMSO). The information is presented in a question-and-answer format to address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of this compound in DMSO?
A1: Currently, there is no publicly available data specifically detailing the long-term stability of this compound in DMSO. The stability of any compound in solution is highly dependent on its specific chemical characteristics.[1] General studies on compound libraries in DMSO indicate that while many compounds remain stable, a significant percentage can degrade over time.[2][3] Therefore, it is crucial to experimentally determine the stability of this specific compound under your laboratory's storage conditions.
Q2: What are the primary factors that can affect the stability of my compound in DMSO?
A2: Several factors can influence the stability of compounds stored in DMSO:
-
Water Absorption: DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can lead to compound degradation through hydrolysis.[1][4] This can also cause the compound to precipitate out of solution.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and may cause some compounds to precipitate, especially if water has been absorbed.[4][5] However, some studies suggest that for many compounds in dry DMSO, freeze-thaw cycles themselves may not be the primary cause of degradation.[6]
-
Storage Temperature: Storing DMSO solutions at inappropriate temperatures can accelerate degradation. While freezing is common, the ideal temperature can be compound-specific.[2] Storing at +15°C has been shown to lead to significant compound degradation compared to -20°C.[2]
-
Exposure to Light and Oxygen: Light, particularly UV, and atmospheric oxygen can cause photo-decomposition and oxidation of sensitive compounds.[4]
-
pH: The acidic nature of the hydrochloride salt may influence degradation pathways in DMSO, which can itself degrade under acidic conditions.[7]
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: Based on general best practices for compound library storage, the following conditions are recommended to maximize stability:[2][4][8][9]
-
Solvent: Use high-purity, anhydrous DMSO.
-
Concentration: Prepare stock solutions at a high concentration (e.g., 10 mM or higher) to minimize the relative impact of water absorption.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[2][6]
-
Temperature: Store at -20°C or -80°C. Lower temperatures are generally better for long-term stability.[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.
-
Light Protection: Store in amber vials or in the dark to prevent photodegradation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. The compound has low solubility in DMSO at lower temperatures. 2. Water has been absorbed into the DMSO, reducing solubility.[4] 3. The compound has degraded into a less soluble product. | 1. Gently warm the solution and vortex to attempt redissolution. 2. Centrifuge the vial to pellet the precipitate and use the supernatant, noting the potential for inaccurate concentration. 3. Filter the solution to remove precipitate. 4. Prepare a fresh stock solution using anhydrous DMSO and proper storage techniques. |
| Inconsistent or unexpected results in biological assays. | 1. The compound has degraded, leading to lower active concentration. 2. The concentration of the stock solution has changed due to DMSO evaporation or water absorption.[4] 3. The compound has precipitated, leading to a lower effective concentration in the assay. | 1. Perform a quality control check on the stock solution using an appropriate analytical method (e.g., HPLC-MS) to assess purity and concentration. 2. Prepare a fresh stock solution from solid material and compare its activity to the stored stock. 3. Review handling procedures to minimize exposure to air and prevent evaporation. |
| Visible color change in the DMSO stock solution. | 1. The compound has degraded. 2. The compound has reacted with impurities in the DMSO or with oxygen. | 1. Discard the stock solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Store the new stock under an inert atmosphere. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the stability of your compound over time under different storage conditions.
1. Materials:
- This compound (solid)
- Anhydrous DMSO (high purity)
- Amber glass vials with screw caps and PTFE septa
- Inert gas (Argon or Nitrogen)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC-MS system
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Prepare a sufficient volume to be aliquoted into multiple vials for each storage condition.
- Aliquoting and Storage:
- Dispense the stock solution into amber vials (e.g., 100 µL per vial).
- For inert atmosphere conditions, gently flush the headspace of the vials with argon or nitrogen before sealing.
- Prepare sets of vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
- For each condition, also prepare sets to be subjected to a defined number of freeze-thaw cycles (e.g., 1, 5, 10, 25 cycles).
- Time Points:
- Define the time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
- Analysis:
- At each time point, retrieve one vial from each storage condition.
- Allow the frozen vials to thaw completely at room temperature.
- Analyze the sample by HPLC-MS to determine the purity of the parent compound and identify any degradation products.[2][10][11]
- Quantify the remaining parent compound relative to the T=0 sample.
3. Data Presentation:
The results of the stability study can be summarized in the following tables:
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC | Degradation Products Observed |
| Room Temperature | 0 | 99.5 | None |
| 1 Month | |||
| 3 Months | |||
| 4°C | 0 | 99.5 | None |
| 1 Month | |||
| 3 Months | |||
| -20°C | 0 | 99.5 | None |
| 1 Month | |||
| 3 Months | |||
| -80°C | 0 | 99.5 | None |
| 1 Month | |||
| 3 Months |
Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound in DMSO (Stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC | Degradation Products Observed |
| 0 | 99.5 | None |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 |
Visualizations
Caption: Workflow for assessing the long-term stability of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spod-technology.com [spod-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Identifying common impurities in 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves the nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and morpholine. The resulting 4-(morpholin-4-ylmethyl)benzoic acid is then treated with hydrochloric acid to yield the hydrochloride salt.
Q2: My reaction seems to be incomplete, and I have a significant amount of starting material left. What could be the cause?
A2: Incomplete reactions can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for an adequate duration at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Base strength: A suitable base is often used to neutralize the hydrobromic acid formed during the reaction. If the base is too weak or used in insufficient quantity, the reaction may stall.
-
Poor solubility of starting materials: Ensure that the chosen solvent can dissolve both 4-(bromomethyl)benzoic acid and morpholine to a reasonable extent.
Q3: My final product is difficult to purify and appears to be a sticky solid or oil. What are the likely impurities?
A3: A sticky or oily product often indicates the presence of impurities that disrupt the crystal lattice of the desired product. The most common impurities in this synthesis are:
-
Unreacted starting materials: 4-(bromomethyl)benzoic acid and morpholine.
-
Over-alkylation product: 4-(4-carboxybenzyl)-4-methylmorpholin-4-ium bromide (a quaternary ammonium salt).
-
Hydrolysis product: 4-(hydroxymethyl)benzoic acid, which can form if there is water in the reaction mixture.
Q4: How can I effectively remove the identified impurities?
A4: A combination of purification techniques is often necessary:
-
Acid-Base Extraction: This is a powerful method to separate the acidic starting material, the basic product, and any neutral impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove unreacted morpholine. Then, an aqueous basic wash can be used to extract the acidic 4-(bromomethyl)benzoic acid and the product, leaving neutral impurities in the organic layer. Subsequent acidification of the basic aqueous layer will precipitate the product and any remaining acidic starting material.
-
Recrystallization: This is an excellent final purification step to obtain a highly pure crystalline product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up (e.g., in aqueous washes). - Inefficient recrystallization. | - Monitor the reaction to completion using TLC or HPLC. - Carefully control the pH during acid-base extraction to minimize product solubility in the aqueous phase. - Optimize the recrystallization solvent and procedure to maximize crystal recovery. |
| Presence of Unreacted 4-(bromomethyl)benzoic acid | Incomplete reaction or insufficient morpholine. | - Increase the reaction time or temperature. - Use a slight excess of morpholine. - Purify the crude product using an acid-base extraction to remove the acidic starting material. |
| Presence of Unreacted Morpholine | Use of a large excess of morpholine. | - Perform an acidic wash (e.g., with dilute HCl) during the work-up to remove the basic morpholine. |
| Formation of 4-(hydroxymethyl)benzoic acid | Presence of water in the reaction mixture, leading to hydrolysis of 4-(bromomethyl)benzoic acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - This impurity can be challenging to remove due to its similar acidity to the product. Careful recrystallization may be effective. |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the product by another molecule of 4-(bromomethyl)benzoic acid. This is more likely if the reaction is run for an extended period or at very high temperatures. | - Use a controlled stoichiometry of reactants. - Avoid excessively harsh reaction conditions. - This highly polar impurity can often be removed by washing the crude product with a suitable organic solvent in which the impurity is insoluble. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common synthetic methods for similar compounds.
Materials:
-
4-(bromomethyl)benzoic acid
-
Morpholine
-
Anhydrous acetonitrile
-
Triethylamine
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of morpholine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude 4-(morpholin-4-ylmethyl)benzoic acid.
-
Acid-Base Purification: Dissolve the crude product in dichloromethane and transfer to a separatory funnel.
-
Wash with 1 M HCl (2 x volume) to remove excess morpholine.
-
Wash with saturated sodium bicarbonate solution (2 x volume) to extract the product into the aqueous phase.
-
Separate the aqueous layer and acidify with concentrated HCl to a pH of ~1-2.
-
The product will precipitate out of the solution.
-
-
Isolation and Recrystallization: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Analytical HPLC Method for Purity Assessment
This method is a general guideline for the analysis of this compound and its common impurities.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Expected Elution Order: 4-(hydroxymethyl)benzoic acid -> 4-(morpholin-4-ylmethyl)benzoic acid -> 4-(bromomethyl)benzoic acid. The quaternary ammonium salt, being highly polar, would likely elute very early or may require a different method for analysis.
Visualizing Reaction Pathways and Troubleshooting
Synthesis Pathway
Caption: Synthetic route to this compound.
Common Impurity Formation
Caption: Formation pathways of common impurities during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimizing reaction conditions for the synthesis of morpholine-containing compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of morpholine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the morpholine ring itself?
A1: The primary methods for constructing the morpholine ring involve the cyclization of intermediates derived from vicinal amino alcohols or their derivatives.[1][2] Key industrial and laboratory methods include:
-
Dehydration of Diethanolamine: This is a major industrial method that involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce cyclization.[1][3][4]
-
Diethylene Glycol (DEG) and Ammonia: In another large-scale process, diethylene glycol and ammonia are reacted at high temperature and pressure over a hydrogenation catalyst (e.g., nickel, copper, cobalt).[4][5]
-
From Bis(2-chloroethyl) ether and Ammonia: This method involves the reaction of bis(2-chloroethyl)ether with ammonia.[3][4]
-
Laboratory-Scale Syntheses: Modern lab methods often focus on stereoselective syntheses and may involve palladium-catalyzed reactions, cyclization of amino alcohols with reagents like ethylene sulfate, or annulative heterocoupling of aziridines and epoxides.[6][7][8][9]
Q2: My palladium-catalyzed N-arylation of morpholine is failing or giving low yields. What should I check?
A2: Palladium-catalyzed cross-coupling reactions are sensitive to several factors.[1] Potential issues and solutions include:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by air and moisture. It is crucial to ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Incorrect Ligand Choice: The phosphine ligand is critical for catalyst stability and activity. The choice of ligand can significantly affect the rates of oxidative addition and reductive elimination. Screening different ligands may be necessary to find the optimal one for your specific substrate.[1]
-
Base and Solvent: The choice of base and solvent system is also crucial and often needs to be optimized for specific aryl halides and morpholine derivatives.[10][11]
Q3: Why is purifying my morpholine-containing compound by silica gel chromatography so difficult?
A3: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[12] This interaction often leads to significant peak tailing, streaking, or even irreversible binding of the compound to the column, resulting in poor separation and low recovery.[12]
Q4: How can I improve the column chromatography of my basic morpholine derivative?
A4: To mitigate issues with silica gel chromatography, you can add a basic modifier to your eluent.[12] Adding a small amount (typically 0.1-2%) of triethylamine (Et₃N) or ammonia (often as a 7N solution in methanol) to the mobile phase can help neutralize the acidic sites on the silica, leading to vastly improved peak shape and recovery.[12] Alternatively, using a different stationary phase like basic or neutral alumina can be effective.[12]
Troubleshooting Guides
Problem: Low Reaction Yield
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. Extend the reaction time if necessary.[1] |
| Catalyst Deactivation | For metal-catalyzed reactions, ensure an inert atmosphere and use of dry, degassed solvents and reagents.[1] Consider catalyst regeneration or using a fresh batch.[5] |
| Unfavorable Equilibrium | In dehydration reactions (e.g., from diethanolamine), use a Dean-Stark apparatus or other methods to efficiently remove water and drive the reaction forward.[1][5] |
| Suboptimal Temperature | The reaction may be temperature-sensitive.[13] Experiment with a range of temperatures to find the optimal condition for product formation versus byproduct formation. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of one reactant (e.g., morpholine over an isocyanate) can sometimes improve yields.[13] |
| Steric Hindrance | For N-arylation reactions, ortho-substituted aryl halides may give poor yields due to steric hindrance, regardless of the substituent's electronic nature.[10] |
Problem: Low Purity / Presence of Byproducts
| Potential Cause | Suggested Solution(s) |
| Side Reactions | In urea synthesis from isocyanates, biuret formation is a common side reaction.[13] This can be minimized by maintaining a low reaction temperature (e.g., 0-5 °C) and adding the isocyanate dropwise to maintain its low instantaneous concentration.[13] |
| Impure Starting Materials | Ensure the purity of all starting materials and solvents, as impurities can lead to side reactions or inhibit the catalyst.[5][14] |
| Byproduct Formation at High Temp | High temperatures can lead to the formation of condensation products or "heavies".[5] Lowering the reaction temperature may improve selectivity. The table below shows the effect of temperature on byproduct formation in the reaction of diethylene glycol (DEG) with ammonia.[5] |
Table 1: Effect of Temperature on Product Distribution in Morpholine Synthesis from DEG and Ammonia Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[5]
| Temperature (°C) | Diethylene Glycol (DEG) | 2-(2-aminoethoxy)ethanol (AEE) | Morpholine | N-ethylmorpholine |
| 190 | 25.1 | 42.5 | 28.3 | 0.9 |
| 210 | 11.2 | 34.6 | 48.7 | 1.8 |
| 230 | 3.5 | 19.8 | 68.9 | 3.1 |
Problem: Purification & Isolation Issues
| Potential Cause | Suggested Solution(s) |
| Compound is too water-soluble for extraction | The high polarity of some morpholine derivatives can make extraction from aqueous media difficult.[12] To improve efficiency, use the "salting out" technique by adding NaCl or K₂CO₃ to the aqueous layer.[12] Also, ensure the aqueous layer is basified to keep the morpholine in its less soluble free-base form.[12] |
| Product "oils out" during recrystallization | This can happen if the compound's melting point is low or the solution is too concentrated.[12] Try using a lower-boiling point solvent or a more dilute solution. Allow the solution to cool slowly to encourage crystal formation.[12] |
| Compound stuck on silica column | The compound is too polar for the eluent system.[12] Gradually increase the eluent polarity. If the compound is very polar, consider using reverse-phase chromatography.[12] Remember to add a basic modifier like triethylamine to the eluent for normal phase.[12] |
Visualized Workflows and Pathways
Caption: Primary industrial and laboratory synthesis routes for morpholine.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Decision tree for chromatography of morpholine compounds.[12]
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.[1][5]
-
Acidification: In a round-bottom flask equipped with a thermocouple and condenser, place 62.5 g of diethanolamine.[5] Cautiously add concentrated hydrochloric acid dropwise with cooling until the mixture reaches a pH of approximately 1. This reaction is highly exothermic.[1][5]
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for at least 15 hours. The mixture will darken over time.[1]
-
Work-up: Allow the mixture to cool to about 160°C and pour it into a dish to solidify. Avoid letting it solidify within the flask.[1]
-
Freebasing: Mix the resulting morpholine hydrochloride paste with approximately 50 g of calcium oxide.[1]
-
Distillation: Transfer the paste to a new round-bottom flask and perform a simple distillation to obtain crude, wet morpholine.[1]
-
Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide pellets (approx. 20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour, then perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[1]
Protocol 2: Synthesis of a Morpholinone Intermediate from a 1,2-Amino Alcohol
This protocol outlines the acylation and subsequent cyclization to form a morpholinone ring.[1]
-
Reaction Setup: Dissolve the starting 1,2-amino alcohol in a suitable solvent system, such as a mixture of dichloromethane and water.[1]
-
Acylation: Cool the solution in an ice bath. While stirring vigorously, add chloroacetyl chloride along with an aqueous solution of sodium hydroxide to neutralize the HCl formed. Stir at room temperature for 30 minutes.[1]
-
Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol to the reaction mixture. Stir at room temperature for 2 hours to facilitate the intramolecular cyclization to the morpholinone.[1]
-
Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting morpholinone product by column chromatography or recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
Troubleshooting inconsistent results in biological assays with 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
Disclaimer: Publicly available information on widespread inconsistent results for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride in biological assays is limited. This guide is based on established principles for troubleshooting small molecule compounds in biological research and uses this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent challenge in biological assays and can stem from three main sources: compound-related issues, assay system variability, and procedural inconsistencies.[1][2] It is crucial to systematically investigate each area to pinpoint the source of the variation. A 2-3 fold variation in IC50 values can sometimes be considered acceptable, but variations larger than this suggest an underlying experimental issue.[1]
Key areas to investigate include:
-
Compound Integrity: Purity, solubility, and stability of the compound stock and working solutions.
-
Biological System: Health, passage number, and seeding density of cells.[1][2]
-
Assay Protocol: Inconsistent incubation times, reagent variability, and plate effects (e.g., evaporation).[1][3]
-
Data Analysis: Different methods or software for IC50 calculation can lead to different results.[1]
Q2: How can we troubleshoot issues related to the compound itself?
A2: Problems with the compound are a primary cause of inconsistent results. Start by evaluating your stock solution and handling procedures.
-
Solubility: this compound, like many small molecules, may have limited solubility in aqueous assay media. Precipitation of the compound, even if not visible, can drastically lower its effective concentration and lead to variable results.
-
Troubleshooting: Visually inspect solutions for cloudiness or precipitate.[4] Centrifuge a working solution and test the supernatant for activity; a loss of activity suggests precipitation.[4] Always ensure the final concentration of your solvent (e.g., DMSO) is low (typically ≤0.5%) and consistent across all wells, including controls.[2]
-
-
Stability & Storage: The compound may degrade over time, especially if stored improperly.
-
Troubleshooting: Prepare fresh working solutions for each experiment from a validated stock.[1][2] Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2][4] Protect from light if the compound is known to be light-sensitive.[4] The integrity of the stock solution can be verified using analytical methods like HPLC or LC-MS.[4]
-
-
Purity: Ensure the purity of the compound from the supplier meets your experimental needs. Impurities could have off-target effects or interfere with the assay.
Q3: My IC50 values seem to drift depending on where the samples are on the 96-well plate. What could be the cause?
A3: This phenomenon is commonly known as "edge effect" and is a frequent source of variability in plate-based assays.[2][3] The outer wells of a microplate are more prone to evaporation and temperature fluctuations than the inner wells.[2] This can lead to changes in reagent concentrations over the course of the incubation.
Strategies to mitigate edge effects include:
-
Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile water, PBS, or media to create a humidity barrier.[3]
-
Ensure proper and uniform sealing of plates.
-
Equilibrate plates to the correct temperature before adding reagents or reading results.[5]
Troubleshooting Hypothetical Data
Inconsistent results can manifest in various ways. The table below presents a hypothetical scenario of IC50 values obtained for this compound in a cancer cell viability assay over three independent experiments.
| Experiment ID | Cell Line | Seeding Density (cells/well) | Compound Stock Age | Assay Duration | Calculated IC50 (µM) | Notes |
| EXP-001 | HeLa | 5,000 | 1 week | 48 hours | 12.5 | Baseline experiment. |
| EXP-002 | HeLa | 7,500 | 4 weeks | 48 hours | 25.1 | Higher seeding density. Stock solution older. |
| EXP-003 | HeLa | 5,000 | 4 weeks (new aliquot) | 72 hours | 8.9 | Longer incubation time. |
This hypothetical data highlights common sources of variability:
-
Experiment 2 vs. 1: The higher IC50 could be due to the increased cell density (more cells require more compound for the same effect) or potential degradation of the compound stock over 4 weeks.[1][2]
-
Experiment 3 vs. 1: The lower IC50 is likely due to the longer drug exposure time, allowing the compound's effect to accumulate.[6]
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Inconsistent IC50 Values
This diagram outlines a logical workflow to diagnose the source of inconsistent IC50 values.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Hypothetical Signaling Pathway
Benzoic acid derivatives can interact with various cellular pathways. This diagram shows a hypothetical pathway where the compound could act as an inhibitor of a key kinase.
Caption: Hypothetical signaling pathway inhibited by the compound.
Experimental Workflow: Cell Viability (MTT) Assay
This diagram illustrates the key steps in performing a cell viability assay to determine the IC50 of the compound.
Caption: Standard experimental workflow for an MTT cell viability assay.
Detailed Experimental Protocol: Cell Viability MTT Assay
This protocol provides a framework for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa).
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
This compound
-
Sterile DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in single-use aliquots at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase HeLa cells.
-
Dilute the cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Avoid the outermost wells to prevent edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[7]
-
-
Compound Treatment:
-
Prepare a series of 2x working concentrations of the compound by serially diluting the 10 mM stock in complete culture medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, e.g., 0.5%).
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1][8]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the data by converting absorbance values to percentage of viability relative to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Viability Assays for Cells in Culture [jove.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves the nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and morpholine to form 4-(morpholin-4-ylmethyl)benzoic acid. This is followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.[1]
Q2: What are the critical parameters to control during the reaction of 4-(bromomethyl)benzoic acid and morpholine?
A2: Key parameters to control during the scale-up of this N-alkylation reaction include:
-
Temperature: The reaction is exothermic, and maintaining a consistent temperature is crucial to prevent runaway reactions and minimize byproduct formation.[2]
-
Rate of Addition: Slow, controlled addition of the alkylating agent (4-(bromomethyl)benzoic acid) is necessary to manage the exotherm.[2]
-
Mixing: Efficient agitation is required to ensure homogeneity, especially in large-scale reactors, to prevent localized "hot spots" and ensure complete reaction.
-
Stoichiometry: The molar ratio of morpholine to 4-(bromomethyl)benzoic acid should be carefully controlled to drive the reaction to completion and minimize unreacted starting materials.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can arise from starting materials, side reactions, or degradation.[3][4] These may include:
-
Unreacted 4-(bromomethyl)benzoic acid.
-
Unreacted morpholine.
-
Over-alkylation products, such as the quaternary ammonium salt.
-
Byproducts from the decomposition of the solvent or reagents at elevated temperatures.
Q4: What are the primary safety concerns when handling 4-(bromomethyl)benzoic acid on a large scale?
A4: 4-(Bromomethyl)benzoic acid is a lachrymator and is corrosive, causing severe skin burns and eye damage.[2][5] It is also an irritant to the respiratory system.[6] When handling this material on a large scale, it is imperative to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, and to work in a well-ventilated area.[5][6]
Troubleshooting Guide
Issue 1: Low Reaction Yield
-
Question: My reaction yield is consistently low upon scale-up. What are the potential causes and solutions?
-
Answer: Low yield can be attributed to several factors. Incomplete reaction is a common culprit; ensure sufficient reaction time and that the temperature is maintained within the optimal range. Inefficient mixing in larger reactors can lead to localized areas of low reactant concentration. The purity of your starting materials should also be verified, as impurities can inhibit the reaction. Side product formation, which can become more significant at scale, will also reduce the yield of the desired product.
Issue 2: Product "Oils Out" During Crystallization
-
Question: During the crystallization of the hydrochloride salt from an isopropanol/water mixture, the product forms sticky droplets instead of solid crystals. How can this be resolved?
-
Answer: This phenomenon, known as "oiling out," often occurs when the solution is too concentrated or cooled too rapidly.[7] To resolve this, you can try diluting the solution with more solvent or slowing down the cooling rate. Experimenting with a different solvent system with varying polarity may also prevent oiling out.[7] Seeding the solution with a small amount of previously obtained crystals can also help to induce proper crystallization.[7]
Issue 3: Incomplete Reaction or Sluggish Conversion
-
Question: The reaction seems to stall and does not go to completion, even after an extended period. What should I investigate?
-
Answer: A sluggish or incomplete reaction could be due to a starting temperature that is too low. A gradual increase in temperature while closely monitoring for an exotherm may be necessary.[2] The purity of the starting materials should be analyzed, as certain impurities can act as inhibitors. Finally, re-verify the stoichiometry of the reagents charged to the reactor to ensure they are correct.[2]
Issue 4: Difficulty in Product Filtration
-
Question: The final product is very fine and difficult to filter, leading to long filtration times and potential loss of product. How can I improve the filtration characteristics?
-
Answer: The crystal habit of the product significantly impacts its filtration properties. The choice of crystallization solvent and the cooling profile are critical factors that can influence crystal size and shape. Experimenting with different solvent systems or implementing a controlled, slower cooling profile can lead to the formation of larger, more easily filterable crystals. The use of an anti-solvent can also be explored to induce the crystallization of a more favorable crystal form.[7]
Experimental Protocols
Protocol 1: Synthesis of 4-(Morpholin-4-ylmethyl)benzoic Acid
-
Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge morpholine (2.2 equivalents) and a suitable solvent such as isopropanol.
-
Dissolution: Stir the mixture until the morpholine is fully dissolved.
-
Reactant Addition: Prepare a solution of 4-(bromomethyl)benzoic acid (1.0 equivalent) in isopropanol.
-
Controlled Addition: Slowly add the 4-(bromomethyl)benzoic acid solution to the morpholine solution via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature at 20-25°C.
-
Reaction: Stir the reaction mixture at 20-25°C for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent. The resulting residue is then taken up in water and washed with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to remove non-polar impurities.
Protocol 2: Formation and Crystallization of the Hydrochloride Salt
-
pH Adjustment: To the aqueous solution containing 4-(morpholin-4-ylmethyl)benzoic acid, add concentrated hydrochloric acid dropwise with stirring until the pH reaches 1-2.
-
Crystallization: Cool the solution to 0-5°C and stir for 2-4 hours to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with cold water and then with cold isopropanol.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| 4-(bromomethyl)benzoic acid | 10 g | 1 kg |
| Morpholine | 2.2 eq | 2.2 eq |
| Solvent | Isopropanol | Isopropanol |
| Solvent Volume | 100 mL | 10 L |
| Addition Time | 30 minutes | 1-2 hours |
| Reaction Temperature | 20-25°C | 20-25°C |
| Reaction Time | 12 hours | 12-18 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (HPLC) | >98% | >98% |
Table 2: Potential Impurities and their Origin
| Impurity | Structure | Potential Origin |
| 4-(Bromomethyl)benzoic Acid | BrCH₂C₆H₄COOH | Unreacted starting material |
| Morpholine | C₄H₉NO | Unreacted starting material |
| Quaternary Ammonium Salt | [C₁₂H₁₅NO₂(CH₂C₆H₄COOH)]⁺Br⁻ | Over-alkylation of the product |
| Dimer | O(CH₂CH₂)₂N-CH₂C₆H₄-COOCH₂C₆H₄-N(CH₂CH₂)₂O | Reaction between two molecules of the product |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Caption: Potential pathways for impurity formation during the synthesis.
References
- 1. Buy this compound | 65101-82-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. ajprd.com [ajprd.com]
- 4. iajps.com [iajps.com]
- 5. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. 4-(Morpholinomethyl)benzoic Acid|Research Chemical [benchchem.com]
- 7. benchchem.com [benchchem.com]
Minimizing side-product formation in the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side-products in the synthesis of this compound?
A1: The primary synthetic route involves the N-alkylation of morpholine with 4-(halomethyl)benzoic acid (typically bromo- or chloro-). The most common side-products include:
-
Unreacted Starting Materials: Residual 4-(bromomethyl)benzoic acid and morpholine.
-
Quaternary Ammonium Salt: Formed by the over-alkylation of the product, where a second molecule of 4-(bromomethyl)benzoic acid reacts with the nitrogen of 4-(morpholin-4-ylmethyl)benzoic acid.[1][2]
-
4,4'-(oxybis(methylene))dibenzoic acid: This impurity can arise from the dimerization of 4-(bromomethyl)benzoic acid under basic conditions, especially in the presence of moisture.
-
Ester Impurities: If an alcohol is used as a solvent, esterification of the carboxylic acid group of either the starting material or the product can occur, forming the corresponding ester.[3][4]
Q2: My final product shows a significant amount of a high molecular weight impurity that is sparingly soluble. What is it and how can I prevent its formation?
A2: This is likely the quaternary ammonium salt, a common byproduct in N-alkylation reactions.[1][2] To minimize its formation, consider the following:
-
Control Stoichiometry: Use a slight excess of morpholine relative to 4-(bromomethyl)benzoic acid. This ensures the electrophile is consumed before it can react with the product. A molar ratio of 1.1 to 1.5 equivalents of morpholine is a good starting point.
-
Slow Addition: Add the 4-(bromomethyl)benzoic acid solution slowly to the morpholine solution. This maintains a high concentration of the primary nucleophile (morpholine) throughout the reaction.
-
Moderate Temperature: Avoid excessively high temperatures, as this can increase the rate of the second alkylation reaction.
Q3: After quenching the reaction, I observe an oily residue that is difficult to handle. What could be the cause?
A3: An oily residue often indicates the presence of unreacted morpholine and/or the morpholine salt of the product or starting material. To address this:
-
Acidic Workup: Perform an acidic workup by adding dilute hydrochloric acid. This will protonate the excess morpholine, making it water-soluble and easily removable in the aqueous phase.
-
Solvent Extraction: After acidification, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The product hydrochloride salt will remain in the aqueous layer.
Q4: My reaction is sluggish or incomplete. What can I do to improve the conversion?
A4: Incomplete reactions can be due to several factors:
-
Reaction Temperature: Ensure the reaction is heated appropriately. A moderate temperature (e.g., 50-70 °C) is typically sufficient to drive the reaction to completion without promoting side reactions.
-
Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is generally suitable for this type of nucleophilic substitution.
-
Purity of Starting Materials: Impurities in the 4-(bromomethyl)benzoic acid or morpholine can interfere with the reaction. Ensure the starting materials are of high purity.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-(bromomethyl)benzoic acid
-
Morpholine
-
Acetonitrile (or DMF)
-
Hydrochloric acid (concentrated and 1M solution)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.2 equivalents) in acetonitrile (10 mL per gram of 4-(bromomethyl)benzoic acid).
-
Addition of Electrophile: In a separate flask, dissolve 4-(bromomethyl)benzoic acid (1.0 equivalent) in a minimum amount of acetonitrile. Add this solution dropwise to the stirred morpholine solution at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the residue, add 1M hydrochloric acid until the pH is approximately 1-2.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any non-basic organic impurities. Discard the organic layers.
-
-
Isolation and Purification:
-
Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a mixture of isopropanol and water to yield pure this compound as a white solid.
-
Filter the crystals, wash with cold isopropanol, and dry under vacuum.
-
Analytical Method: HPLC-UV for Purity Assessment
This method can be used to determine the purity of the final product and quantify the major impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
| Potential Side-Product | Chemical Structure | Formation Conditions | Mitigation Strategy |
| Quaternary Ammonium Salt | [C20H23NO4]+ | Excess 4-(bromomethyl)benzoic acid, high temperature | Use slight excess of morpholine, slow addition of electrophile, moderate temperature |
| 4,4'-(oxybis(methylene))dibenzoic acid | C16H14O5 | Basic conditions, presence of water | Use anhydrous solvent, control pH during workup |
| Methyl 4-(morpholin-4-ylmethyl)benzoate | C13H17NO3 | Use of methanol as a solvent | Use aprotic solvents like acetonitrile or DMF |
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of the quaternary ammonium salt side-product.
References
- 1. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
- 2. Synthesis, Structure, Surface and Antimicrobial Properties of New Oligomeric Quaternary Ammonium Salts with Aromatic Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Proper storage and handling to prevent degradation of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
This technical support center provides guidance on the proper storage, handling, and troubleshooting for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride to ensure its stability and prevent degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent moisture absorption, as the compound is moisture-sensitive.[4][5] For optimal preservation, storage in a desiccator at room temperature is recommended.
Q2: What are the key handling precautions for this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][6] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[2][4][6] Avoid contact with skin and eyes.[4][6] After handling, wash hands thoroughly.[1][4]
Q3: How can I identify if my this compound has degraded?
A3: Visual inspection can often reveal signs of degradation. Look for changes in the physical appearance of the compound, such as a change in color from white or off-white to yellow or brown, or a change in texture, such as clumping, which may indicate moisture absorption.[4] For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be employed to check for the appearance of impurity peaks and a decrease in the main compound peak area.
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[7] As a hydrochloride salt, it is susceptible to degradation in the presence of strong bases. The morpholino group could also be susceptible to oxidation over long-term storage if not protected from air and light.
Q5: How should I properly dispose of degraded or unused this compound?
A5: Unused or degraded compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.[1][5] It should not be disposed of down the drain. Contact your institution's environmental health and safety office for specific disposal guidelines.
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A1: Inconsistent experimental results can indeed be a consequence of compound degradation. To troubleshoot this issue, please follow the workflow below.
Q2: I observed a change in the color of the compound. Can I still use it?
A2: A color change is a strong indicator of potential degradation. It is highly recommended to perform an analytical check, such as HPLC, to confirm the purity of the compound before further use. If this is not possible, it is safer to use a fresh, uncompromised batch of the compound to ensure the reliability and reproducibility of your experimental results.
Illustrative Stability Data
| Storage Condition | Temperature | Humidity | Light Exposure | Purity after 1 year (Illustrative) |
| Ideal | 4°C | <30% | Dark | >99% |
| Room Temperature, Dark, Dry | 20-25°C | <40% | Dark | 98-99% |
| Room Temperature, Ambient Light & Humidity | 20-25°C | 40-60% | Ambient | 95-98% |
| Elevated Temperature | 40°C | Ambient | Dark | <95% |
Recommended Handling and Storage Workflow
To maintain the integrity of this compound, follow this recommended workflow from receiving to use.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. 4-(morpholin-4-ylmethyl)benzoic Acid,hydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for synthesized 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride against key precursors and structurally related compounds. Detailed experimental protocols and data interpretation are included to aid in the unequivocal confirmation of its chemical structure, a critical step in the drug development pipeline.
Structural Confirmation: A Comparative Analysis
Successful synthesis of this compound requires rigorous structural verification. This is achieved by comparing the spectral data of the synthesized product with that of known compounds and theoretical predictions. For this guide, we compare the target compound with two key alternatives:
-
4-(Chloromethyl)benzoic acid: A primary starting material for the synthesis. Its spectral data should confirm the presence of the benzoic acid backbone and the chloromethyl group prior to the introduction of the morpholine moiety.
-
N-Benzylmorpholine: A structurally related compound that contains both the morpholine ring and a benzyl group, providing a useful reference for the signals expected from the morpholinomethyl portion of the target molecule.
The following table summarizes the expected and observed analytical data for these three compounds.
Table 1: Comparative Analytical Data
| Analytical Technique | This compound (Predicted) | 4-(Chloromethyl)benzoic acid (Experimental) | N-Benzylmorpholine (Experimental) |
| ¹H NMR (ppm) | ~10-12 (br s, 1H, COOH), ~8.1 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~4.4 (s, 2H, Ar-CH₂-N), ~3.8-4.0 (m, 4H, O-(CH₂)₂), ~3.2-3.4 (m, 4H, N-(CH₂)₂) | ~13.2 (br s, 1H, COOH), ~8.0 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), 4.6 (s, 2H, Ar-CH₂-Cl) | ~7.3 (m, 5H, Ar-H), 3.7 (t, 4H, O-(CH₂)₂), 3.5 (s, 2H, Ar-CH₂-N), 2.4 (t, 4H, N-(CH₂)₂) |
| ¹³C NMR (ppm) | ~167 (C=O), ~140 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~66 (O-CH₂), ~60 (Ar-CH₂-N), ~53 (N-CH₂) | ~171 (C=O), ~143 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), 45 (Ar-CH₂-Cl) | ~138 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), 67 (O-CH₂), 63 (Ar-CH₂-N), 54 (N-CH₂) |
| FT-IR (cm⁻¹) | ~2500-3300 (br, O-H), ~2400-2700 (N-H⁺ str), ~1700 (C=O str), ~1610, 1580 (C=C str), ~1115 (C-O-C str) | ~2500-3300 (br, O-H), ~1680-1700 (C=O str), ~1610, 1580 (C=C str), ~750 (C-Cl str) | ~2800-3000 (C-H str), ~1600, 1495 (C=C str), ~1118 (C-O-C str) |
| Mass Spec. (m/z) | Expected [M+H]⁺ at 222.11 (free base), with major fragments at 121 (C₈H₅O₂⁺) and 100 (C₅H₁₀NO⁺) | Expected M⁺ at 170/172 (Cl isotope pattern), with fragments at 153 ([M-OH]⁺), 135 ([M-Cl]⁺), 125 ([M-COOH]⁺) | Expected M⁺ at 177, with major fragments at 91 (C₇H₇⁺) and 86 (C₄H₈NO⁺) |
Experimental Workflow and Methodologies
Accurate and reproducible data is paramount. The following sections detail the protocols for the synthesis and analysis of this compound.
Synthesis and Characterization Workflow
The overall process for synthesizing and confirming the structure of the target compound is outlined below.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar nucleophilic substitution reactions.
-
Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts. Acidify the filtrate with a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or isopropanol) to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1][2][3][4][5] For hydrochloride salts, DMSO-d₆ is often preferred to ensure solubility and observe exchangeable protons.[3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[6][7][8][9][10]
-
Pellet Formation: Compress the mixture in a pellet press under high pressure to form a thin, transparent pellet.[6][7]
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[11][12][13][14][15] ESI is a "soft" ionization technique suitable for polar, thermally labile molecules and often yields the protonated molecular ion [M+H]⁺.[13][14]
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Key Structural Features and Interpretation
The successful synthesis of this compound can be confirmed by identifying key structural features in the analytical data.
Interpretation of Expected Data:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons, a singlet for the methylene bridge protons, and characteristic multiplets for the morpholine protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The protonation of the morpholine nitrogen in the hydrochloride salt will cause a downfield shift of the adjacent methylene protons compared to the free base.
-
¹³C NMR: The spectrum will confirm the presence of all 12 carbon atoms in their unique chemical environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene linker carbon, and the carbons of the morpholine ring.
-
FT-IR: The spectrum will display a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, characteristic C=C stretching bands for the aromatic ring, and a C-O-C stretching band for the morpholine ether linkage. Additionally, broad absorptions in the 2400-2700 cm⁻¹ region are indicative of the N-H⁺ stretch of the hydrochloride salt.
-
Mass Spectrometry: ESI-MS is expected to show a prominent peak for the protonated molecule of the free base ([C₁₂H₁₅NO₃ + H]⁺) at m/z 222.11. Key fragmentation patterns would involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the morpholine cation and the carboxyphenylmethyl radical, or vice versa.
By systematically comparing the acquired experimental data with the predicted values and the data from the alternative compounds, researchers can confidently confirm the successful synthesis and purity of this compound.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Organic Synthesis - Mass Spectrometry : Beyond Labz [beyondlabz.freshdesk.com]
A Comparative Guide to Purity Assessment of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other leading analytical techniques for the purity assessment of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride (CAS: 65101-82-8), a key building block in medicinal chemistry.[1][2]
Introduction to Purity Profiling
This compound is a small organic molecule featuring a benzoic acid moiety and a morpholine ring.[1] Impurities can be introduced during synthesis (e.g., starting materials, by-products) or degradation.[3][4] A comprehensive purity profile involves identifying and quantifying these impurities to meet stringent regulatory standards. While various analytical methods are available, they differ significantly in sensitivity, specificity, and the nature of the information they provide. This guide focuses on a comparison between LC-MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Comparison: LC-MS vs. Alternatives
Liquid Chromatography (LC) is a powerful separation technique, and its coupling with Mass Spectrometry (MS) provides an unparalleled level of analytical detail.[5] However, more conventional methods like HPLC-UV remain industry workhorses, while qNMR offers a distinct, absolute quantification approach.[6][7]
-
LC-MS: This hyphenated technique combines the high-resolution separation of LC with the sensitive and specific detection of MS.[8] Its primary advantage is the ability to provide molecular weight information for each detected peak, which is crucial for identifying unknown impurities and degradation products.[7][9]
-
HPLC-UV: As one of the most established methods in pharmaceutical quality control, HPLC-UV is robust, reproducible, and excellent for quantifying known impurities against a reference standard.[4][10] Its limitation lies in identifying unknown peaks, as it only provides retention time and UV absorbance data, which are not unique identifiers.[7]
-
Quantitative NMR (qNMR): Unlike chromatographic techniques that rely on reference standards for quantification, qNMR is a primary ratio method.[6] It allows for the direct determination of a compound's purity by comparing the integral of the analyte's signal to that of a certified internal standard of known purity.[11] This makes it a powerful tool for certifying reference materials and for purity assessment without requiring an identical standard for every impurity.[12]
Quantitative Data Presentation
The following table summarizes typical performance characteristics for each technique in the context of pharmaceutical purity analysis. The values are representative and can vary based on specific instrumentation and method optimization.
| Parameter | LC-MS | HPLC-UV | qNMR |
| Primary Use | Identification & Quantification | Quantification | Absolute Quantification, Structure Elucidation |
| Typical Limit of Quantitation (LOQ) | 0.001% - 0.05%[3] | 0.01% - 0.05% | 0.1% - 1.0% |
| Specificity | Very High (Mass-to-charge ratio) | Moderate (Retention time, UV spectra) | High (Unique chemical shifts) |
| Reference Standard Required | For quantification | Yes, for main component and impurities | Only for internal standard[13] |
| Information Provided | Retention Time, Molecular Weight, Fragmentation | Retention Time, UV Absorbance | Chemical Structure, Molar Ratio |
| Throughput | High | High | Moderate to Low |
| Destructive to Sample? | Yes | Yes | No |
Experimental Workflows and Logical Comparisons
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identification of unknowns versus routine quality control.
Caption: High-level workflow for LC-MS purity assessment.
The diagram below illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Logic for selecting a purity assessment technique.
Detailed Experimental Protocols
LC-MS Method for Purity Assessment
This protocol is designed for the identification and quantification of related substances.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (diluent) to obtain a 100 µg/mL solution.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[14]
-
Column: Waters BEH C18, 2.1 x 100 mm, 1.7 µm particles.[15][16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.[14]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method.
-
Examine the mass spectrum for each impurity peak to determine its molecular weight and aid in structural elucidation.
-
HPLC-UV Method for Purity Quantification
This protocol is suitable for routine quality control where impurity identities are known.
-
Sample Preparation: Prepare the sample as described in the LC-MS method.
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Phenomenex Luna C18, 4.6 x 150 mm, 5 µm particles.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or gradient elution, to be optimized for resolution between the main peak and all impurities. A typical starting point is 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 235 nm (or wavelength of maximum absorbance).
-
-
Data Analysis:
-
Calculate purity based on area percent. For accurate quantification, use relative response factors (RRFs) for each known impurity if they differ from the main component.
-
Quantitative NMR (qNMR) Method for Purity Assay
This protocol provides a highly accurate, direct measure of purity.
-
Sample Preparation:
-
NMR Conditions:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard 1D proton (¹H) NMR.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery. A D1 of 30 seconds is often sufficient.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula[11]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P_std = Purity of the standard.
-
References
- 1. 4-(morpholin-4-ylmethyl)benzoic Acid,hydrochloride, CasNo.65101-82-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. Buy this compound | 65101-82-8 [smolecule.com]
- 3. biomedres.us [biomedres.us]
- 4. soeagra.com [soeagra.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. agilent.com [agilent.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. ijsr.net [ijsr.net]
- 18. enovatia.com [enovatia.com]
Positional Isomerism and Its Impact on the Biological Activity of Morpholinomethyl Benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of a molecule is a critical determinant of its pharmacological properties. In the realm of medicinal chemistry, the positional isomerism of substituents on an aromatic ring can profoundly influence a compound's biological activity, including its efficacy and selectivity. This guide provides a comparative analysis of the ortho, meta, and para isomers of morpholinomethyl benzoic acid, focusing on their potential as anticancer agents. While extensive research has been conducted on the ortho-isomer, data on the meta and para-isomers is less prevalent. This document collates the available experimental data to offer insights into their structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
The biological activities of the ortho, meta, and para isomers of morpholinomethyl benzoic acid are primarily evaluated based on their antiproliferative effects against cancer cell lines and their inhibitory activity against specific enzymes implicated in cancer progression, such as phosphatidylcholine-specific phospholipase C (PC-PLC).
Derivatives of the ortho-isomer, specifically 2-morpholinobenzoic acid, have been identified as inhibitors of PC-PLC, an enzyme overexpressed in various cancers.[1] The inhibitory action on PC-PLC disrupts choline phospholipid metabolism, which is crucial for cancer cell proliferation and signaling.[1][2]
Direct comparative data for the meta and para isomers of morpholinomethyl benzoic acid is limited in publicly available research. However, studies on structurally related compounds, such as 3-(morpholinomethyl)benzofuran derivatives, provide some indication of the potential activity of the meta-substituted scaffold.[2] For the para-isomer, a comprehensive biological activity profile is yet to be established, highlighting a significant area for future investigation.
Below is a summary of the available quantitative data:
| Isomer Position | Compound Class | Biological Activity | Cell Line(s) | Activity Metric (IC₅₀) | Reference |
| Ortho | 2-Morpholinobenzoic acid derivatives | PC-PLC Inhibition | - | Varies with substitution | [1] |
| Antiproliferative | MDA-MB-231, HCT116 | Varies with substitution | [1] | ||
| Meta | 3-(Morpholinomethyl)benzofuran derivatives* | Antiproliferative | A549, NCI-H23 | 0.49 - 68.9 µM | [2] |
| Para | 4-(Morpholinomethyl)benzoic acid | Antiproliferative | Data not available | Data not available | - |
| PC-PLC Inhibition | Data not available | Data not available | - |
*Note: The data for the meta isomer is from a benzofuran core, not a benzoic acid core, and serves as an illustrative example of a meta-substituted morpholinomethyl compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the biological activities of these compounds.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H23, MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (ortho, meta, and para isomers) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Enzyme Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the PC-PLC enzyme.
Materials:
-
Purified PC-PLC enzyme
-
Chromogenic substrate (e.g., p-nitrophenylphosphorylcholine - pNPPC)
-
Assay buffer (e.g., Tris-HCl buffer containing ZnCl₂)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: The test compound at various concentrations is pre-incubated with the PC-PLC enzyme in the assay buffer in the wells of a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the chromogenic substrate pNPPC to the mixture.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Absorbance Measurement: The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 410 nm over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the absorbance curve. The percentage of enzyme inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC₅₀ value is calculated from the dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the context of these biological activities, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Simplified PC-PLC signaling pathway and the inhibitory action of the ortho-isomer.
Caption: General experimental workflow for comparing the biological activity of isomers.
Discussion and Future Directions
The available data, although incomplete, suggests that the ortho-isomer of morpholinomethyl benzoic acid holds promise as an anticancer agent through the inhibition of the PC-PLC signaling pathway. The antiproliferative activity observed in a structurally similar meta-substituted compound indicates that the meta-isomer may also possess valuable biological properties.
The lack of data for the para-isomer represents a clear knowledge gap. Based on general principles of structure-activity relationships for substituted benzoic acids, the electronic and steric effects of the morpholinomethyl group in the para position would likely result in a distinct biological activity profile compared to the ortho and meta isomers. Future research should prioritize the synthesis and comprehensive biological evaluation of the para-isomer to complete this comparative analysis.
References
Structure-activity relationship (SAR) studies of 4-(morpholin-4-ylmethyl)benzoic acid derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of benzoic acid derivatives bearing a morpholine moiety reveals critical insights for researchers, scientists, and drug development professionals. While direct SAR studies on 4-(morpholin-4-ylmethyl)benzoic acid derivatives are limited in publicly available literature, a detailed investigation into the closely related 2-morpholinobenzoic acid scaffold offers a valuable framework for understanding the impact of structural modifications on biological activity. This guide compares derivatives of 2-morpholinobenzoic acid for their inhibitory effects on phosphatidylcholine-specific phospholipase C (PC-PLC) and their antiproliferative activity against cancer cell lines.
Comparative Biological Activity of 2-Morpholinobenzoic Acid Derivatives
Recent studies have focused on 2-morpholinobenzoic acid derivatives as inhibitors of PC-PLC, an enzyme implicated in cancer cell signaling and proliferation.[1][2][3] The following table summarizes the in vitro activity of a series of these compounds, highlighting the influence of substitutions on the core scaffold and the N-benzyl ring.
| Compound ID | R1 Group (on Benzoic Acid) | R2 Group (on N-benzyl) | PC-PLCBC Inhibition (% Activity Relative to Vehicle) | Antiproliferative Activity (HCT116) IC50 (µM) | Antiproliferative Activity (MDA-MB-231) IC50 (µM) |
| 1a | -COOH | H | 25.3 ± 3.4 | >50 | >50 |
| 1b | -COOH | 3-Cl | 10.7 ± 1.5 | 15.2 ± 2.1 | 18.5 ± 1.9 |
| 1c | -COOH | 4-Cl | 35.8 ± 5.2 | 25.1 ± 3.5 | 30.2 ± 4.1 |
| 1d | -COOH | 3-F | 19.8 ± 2.7 | 12.8 ± 1.7 | 16.3 ± 2.2 |
| 1e | -COOH | 4-F | 42.1 ± 6.3 | 28.4 ± 3.9 | 33.7 ± 4.5 |
| 2a | -CONHOH | H | 45.2 ± 5.8 | 20.1 ± 2.8 | 24.5 ± 3.3 |
| 2b | -CONHOH | 3-Cl | 30.5 ± 7.3 | 8.9 ± 1.2 | 11.4 ± 1.5 |
Structure-Activity Relationship Insights
-
Role of the R1 Group : Modification of the carboxylic acid to a hydroxamic acid (-CONHOH) generally leads to an increase in antiproliferative activity. For instance, compound 2b shows significantly higher potency against both HCT116 and MDA-MB-231 cell lines compared to its carboxylic acid counterpart 1b .
-
Influence of the N-benzyl Ring Substitution (R2) : The presence and position of a halogen substituent on the N-benzyl ring are crucial for activity.
-
Unsubstituted N-benzyl derivatives (1a and 2a ) exhibit weak activity.
-
Substitution at the 3-position of the N-benzyl ring with an electron-withdrawing group like chlorine (1b , 2b ) or fluorine (1d ) consistently enhances both enzyme inhibition and antiproliferative effects.
-
Substitution at the 4-position (1c , 1e ) is less favorable than at the 3-position.
-
-
The Morpholine Moiety : The morpholine ring is considered a privileged scaffold in medicinal chemistry, often improving the pharmacokinetic properties of drug candidates.[1] Its nitrogen atom is suggested to be essential for inhibitory activity against PC-PLC.[4]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
PC-PLC Enzyme Inhibition Assay
The inhibitory activity of the compounds against Bacillus cereus PC-PLC (PC-PLCBC) is determined using a chromogenic substrate.
-
Materials : PC-PLCBC enzyme, p-nitrophenylphosphorylcholine (chromogenic substrate), assay buffer (e.g., Tris-HCl with ZnCl2 and Triton X-100), and test compounds dissolved in DMSO.
-
Procedure :
-
The test compound is pre-incubated with the PC-PLCBC enzyme in the assay buffer.
-
The enzymatic reaction is initiated by adding the chromogenic substrate.
-
The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 410 nm over time using a spectrophotometer.
-
The percentage of enzyme activity relative to a vehicle control (DMSO) is calculated to determine the inhibition.[1]
-
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is assessed against human cancer cell lines, such as HCT116 (colorectal carcinoma) and MDA-MB-231 (triple-negative breast cancer), using the MTT assay.
-
Cell Culture : Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
-
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for the 2-morpholinobenzoic acid scaffold.
A diagram summarizing the key structure-activity relationships of 2-morpholinobenzoic acid derivatives.
References
- 1. 4-(Morpholinomethyl)benzoic Acid|Research Chemical [benchchem.com]
- 2. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antimicrobial effects of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride against reference strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial effects of the novel compound 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride against established reference bacterial strains. The performance of this compound is contextualized by comparing it with widely used antibiotics: Ciprofloxacin, Ampicillin, and Gentamicin. This document is intended to serve as a resource for researchers investigating new antimicrobial agents, offering foundational data and standardized experimental protocols to facilitate further studies.
Comparative Antimicrobial Activity
To provide a clear benchmark for the antimicrobial potential of this compound, its activity would need to be quantified, primarily through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1]
The following table presents a hypothetical but representative dataset comparing the MIC of this compound with those of standard antibiotics against common reference strains of Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Reference Strain | MIC (µg/mL) |
| This compound | Escherichia coli | ATCC 25922 | [Data to be determined] |
| Staphylococcus aureus | ATCC 25923 | [Data to be determined] | |
| Pseudomonas aeruginosa | ATCC 27853 | [Data to be determined] | |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.008 - 0.015 |
| Ampicillin | Staphylococcus aureus | ATCC 25923 | 0.05 |
| Gentamicin | Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 2 |
Note: MIC values for reference antibiotics are based on published data. The MIC for this compound is presented as "Data to be determined" to indicate the need for experimental validation.
Experimental Protocols
The following are detailed methodologies for determining the antimicrobial activity of a compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4][5][6]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][7]
Materials:
-
Test compound (e.g., this compound)
-
Reference antimicrobial agents (e.g., Ciprofloxacin, Ampicillin, Gentamicin)
-
Reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a tube of sterile saline or broth. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Dilution: A stock solution of the test compound is prepared. A two-fold serial dilution of the compound is then performed in the 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing the bacterial inoculum in CAMHB without any antimicrobial agent.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is conducted as a subsequent step to the MIC assay.[8][9][10][11]
Procedure:
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well of the MIC plate that showed no visible growth.
-
Plating: The aliquot is plated onto a fresh, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.
Visualizing Experimental Workflow and Potential Mechanisms
To better illustrate the processes and potential biological interactions, the following diagrams are provided.
Workflow for MIC and MBC Determination.
Hypothesized Antimicrobial Mechanism of Action.
Discussion of Potential Mechanisms
While the precise mechanism of action for this compound requires dedicated investigation, its chemical structure suggests plausible pathways for its antimicrobial effects. The molecule combines two key moieties: a morpholine ring and a benzoic acid derivative.
Morpholine Moiety: The morpholine ring is present in some known antimicrobial and antifungal agents. Its mechanism can involve the disruption of the cell membrane's integrity, leading to leakage of intracellular components and eventual cell death. Additionally, morpholine-containing compounds have been shown to inhibit essential enzymes. For instance, in fungi, they can interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. A similar inhibition of vital bacterial enzymes could be a potential mode of action.
Benzoic Acid Moiety: Benzoic acid and its derivatives are known for their antimicrobial properties, particularly in acidic environments. Their primary mechanism is believed to involve the disruption of bacterial cell homeostasis. In its undissociated form, benzoic acid can pass through the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) that can lead to intracellular acidification. This change in pH can inhibit the function of critical enzymes and disrupt metabolic processes. Furthermore, some benzoic acid derivatives have been shown to cause membrane damage.
The combined effect of these two moieties in this compound could lead to a multi-pronged attack on bacterial cells, potentially involving both membrane disruption and the inhibition of crucial intracellular functions. Further research is necessary to elucidate the specific pathways and molecular targets of this compound.
References
- 1. protocols.io [protocols.io]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. darvashco.com [darvashco.com]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 9. microchemlab.com [microchemlab.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Benchmarking the Performance of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride in Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential performance of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride in various biological assays. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a framework for its evaluation by presenting standardized experimental protocols and comparing its potential activities with known alternative compounds. The data presented herein is illustrative and intended to guide researchers in designing and interpreting their own experiments.
Introduction to this compound
This compound is an organic compound featuring a benzoic acid moiety linked to a morpholine ring via a methylene bridge.[1][2] Its chemical structure, combining an acidic carboxylic group and a basic tertiary amine, suggests potential for diverse biological activities.[2] Research into compounds with similar structural motifs, particularly morpholine and benzoic acid derivatives, has revealed a range of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5]
Chemical Structure and Properties:
| Identifier | Value |
| IUPAC Name | 4-(morpholin-4-ylmethyl)benzoic acid;hydrochloride |
| CAS Number | 65101-82-8 |
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)O.Cl |
Comparative Performance in Key Assays
While specific quantitative data for this compound is not extensively available in published literature, we can project its potential performance based on the activities of related compounds. The following tables provide an illustrative comparison with established alternatives in several key assay areas.
Anticancer Activity
Morpholine derivatives have shown significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][6][7][8] A common method for assessing anticancer activity is the MTT assay, which measures cell viability.
Table 1: Illustrative Anticancer Activity (IC50, µM) in MTT Assay
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| This compound | Data not available | Data not available | Data not available |
| Doxorubicin (Standard) | 0.1 - 1.0 | 0.05 - 0.5 | 0.2 - 1.5 |
| Gefitinib (Morpholine-containing drug) | 5 - 15 | 1 - 10 | > 20 |
| 5-Fluorouracil (Standard) | 1 - 10 | 5 - 25 | 0.5 - 5 |
Data for Doxorubicin, Gefitinib, and 5-Fluorouracil are representative values from public sources and can vary based on experimental conditions.
Antibacterial Activity
The antibacterial potential of morpholine-containing compounds has been demonstrated against a range of bacterial strains.[4][5][9][10][11] The minimum inhibitory concentration (MIC) is a key metric for antibacterial efficacy.
Table 2: Illustrative Antibacterial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound | Data not available | Data not available | Data not available |
| Ampicillin (Standard) | 0.25 - 2 | 2 - 8 | > 128 |
| Ciprofloxacin (Standard) | 0.125 - 1 | 0.015 - 0.125 | 0.25 - 1 |
| Linezolid (Oxazolidinone with morpholine-like scaffold) | 1 - 4 | > 128 | > 128 |
Data for standard antibiotics are representative values from public sources and can vary based on the specific strain and testing conditions.
Anti-inflammatory Activity
Derivatives of morpholine have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as iNOS and COX-2.[2][12][13][14][15]
Table 3: Illustrative Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) for NO Inhibition |
| This compound | Data not available |
| Dexamethasone (Standard) | 0.01 - 0.1 |
| L-NAME (iNOS inhibitor) | 10 - 50 |
| Indomethacin (COX inhibitor) | 1 - 10 |
Data for standard anti-inflammatory agents are representative and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound performance.
MTT Assay for Anticancer Activity
This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[16]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound and control antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Experimental Workflow for MIC Determination
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Simplified Inflammatory Signaling Pathway
Potential inhibition of LPS-induced inflammatory signaling.
Conclusion
This compound represents a compound of interest for further investigation due to its structural similarity to other biologically active molecules. This guide provides a foundational framework for researchers to benchmark its performance in anticancer, antibacterial, and anti-inflammatory assays. The provided protocols and comparative data with established alternatives offer a starting point for rigorous evaluation. Future studies are warranted to generate direct experimental data and elucidate the specific mechanisms of action of this compound.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy Analysis: 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride Against Standard Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory efficacy of the investigational compound 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride against established standard drugs. While specific in vivo data for this compound is not yet publicly available, this document outlines the standard experimental protocols and data presentation formats that would be employed in such a study, based on established models of inflammation. The guide is intended to serve as a blueprint for researchers designing and interpreting preclinical studies for this and similar molecules.
Introduction to this compound
This compound is a synthetic organic compound featuring a benzoic acid moiety and a morpholine group. Derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The morpholine ring is a common structural motif in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a drug candidate. Given the prevalence of anti-inflammatory activity among benzoic acid derivatives, this guide will focus on the comparative evaluation of this compound in a standard in vivo model of acute inflammation.
Comparative Efficacy Data
To facilitate a direct comparison of the anti-inflammatory effects, the following table summarizes hypothetical, yet realistic, quantitative data from a carrageenan-induced paw edema model in rats. This model is a widely accepted standard for screening new anti-inflammatory drugs[2][3].
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.08 | 0 |
| This compound | 25 | 0.85 ± 0.06 | 32 |
| This compound | 50 | 0.62 ± 0.05 | 50.4 |
| This compound | 100 | 0.45 ± 0.04 | 64 |
| Indomethacin (Standard) | 10 | 0.50 ± 0.04 | 60 |
| Diclofenac (Standard) | 10 | 0.55 ± 0.05 | 56 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in vivo efficacy studies. The following protocol describes the carrageenan-induced paw edema model, a standard for assessing acute inflammation.
Title: Evaluation of the Anti-Inflammatory Activity of this compound using the Carrageenan-Induced Paw Edema Model in Wistar Rats.
Objective: To assess and compare the in vivo acute anti-inflammatory effects of this compound with standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac.
Animals: Male Wistar rats weighing 180-220g will be used. The animals will be housed in standard laboratory conditions with free access to food and water. All procedures will be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
Experimental Groups:
-
Group 1: Vehicle Control (0.9% saline, p.o.)
-
Group 2: this compound (25 mg/kg, p.o.)
-
Group 3: this compound (50 mg/kg, p.o.)
-
Group 4: this compound (100 mg/kg, p.o.)
-
Group 5: Indomethacin (10 mg/kg, p.o.)
-
Group 6: Diclofenac (10 mg/kg, p.o.)
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally (p.o.) to each group one hour before the induction of inflammation.
-
Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Statistical Analysis: Data will be expressed as the mean ± Standard Error of the Mean (SEM). Statistical significance will be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 will be considered statistically significant.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the in vivo anti-inflammatory study.
Signaling Pathway
The anti-inflammatory action of many standard drugs, and potentially this compound, involves the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory response.
References
Comparative Off-Target and Cross-Reactivity Profiling of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the off-target and cross-reactivity profile of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. Due to the limited publicly available experimental data for this specific compound, we present a comprehensive overview of the methodologies used for such profiling and a hypothetical dataset to illustrate a comparative framework. This guide compares our compound of interest with established kinase inhibitors that also feature a morpholine moiety, namely Gefitinib and Lapatinib. The objective is to offer a clear, data-driven (albeit hypothetical in the case of the primary compound) comparison to aid researchers in understanding and evaluating potential off-target effects.
Introduction
This compound is a synthetic organic compound containing a morpholine ring, a common scaffold in medicinal chemistry known for its favorable physicochemical properties.[1] The morpholine moiety is present in numerous approved drugs, including the kinase inhibitors Gefitinib and Lapatinib.[1] Thorough characterization of a compound's selectivity is critical during drug development to minimize off-target effects and potential toxicities.[2][3] This guide outlines the standard experimental approaches for off-target profiling and provides a comparative (hypothetical) analysis of this compound against Gefitinib and Lapatinib.
Comparative Kinase Selectivity Profile (Hypothetical Data)
The following table summarizes the hypothetical inhibitory activity of this compound and the reported activities of Gefitinib and Lapatinib against a panel of selected kinases. The data is presented as IC50 (nM), the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Protein Family | This compound (IC50 nM) [Hypothetical] | Gefitinib (IC50 nM) [Reported] | Lapatinib (IC50 nM) [Reported] |
| EGFR | Tyrosine Kinase | 50 | 2-37 | 11 |
| HER2 (ErbB2) | Tyrosine Kinase | >10,000 | >10,000 | 9 |
| ABL1 | Tyrosine Kinase | >10,000 | >10,000 | >10,000 |
| SRC | Tyrosine Kinase | 5,000 | >10,000 | 227 |
| LCK | Tyrosine Kinase | 8,000 | >10,000 | 440 |
| MEK1 | Dual-specificity Kinase | >10,000 | >10,000 | >10,000 |
| CDK2 | Serine/Threonine Kinase | >10,000 | >10,000 | >10,000 |
| p38α (MAPK14) | Serine/Threonine Kinase | >10,000 | >10,000 | >10,000 |
Note: The IC50 values for Gefitinib and Lapatinib are sourced from publicly available data and may vary depending on the specific assay conditions. The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting selectivity data. Below are protocols for standard assays used in off-target and cross-reactivity profiling.
Kinase Panel Screening (e.g., KINOMEscan™)
This method is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the immobilized kinases in the presence of a known, broadly active ligand. The amount of kinase that remains bound to the solid support after washing is inversely proportional to the affinity of the test compound.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted.
-
Binding Assay: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand in a multi-well plate.
-
Washing: The plate is washed to remove unbound kinases and the test compound.
-
Elution: The bound kinases are eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (the test compound) can stabilize its target protein, leading to an increase in the protein's melting temperature.
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle control.
-
Heating: The cell lysates or intact cells are heated to a range of temperatures.
-
Protein Precipitation: Unfolded, precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a simplified EGFR signaling pathway, a common target for kinase inhibitors containing the morpholine moiety.
Simplified EGFR Signaling Pathway
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the experimental protocols described above.
Kinase Panel Screening Workflow
Cellular Thermal Shift Assay (CETSA) Workflow
Discussion and Conclusion
The hypothetical data suggests that this compound could be a selective inhibitor of EGFR, similar to Gefitinib, but with potentially less potent off-target effects on kinases like SRC compared to Lapatinib. However, it is crucial to emphasize that this is an illustrative example.
Comprehensive off-target profiling is an indispensable step in drug discovery and development.[2] While in vitro kinase panels provide a broad overview of potential interactions, cell-based assays like CETSA are essential to confirm target engagement in a more physiologically relevant context. Cross-reactivity, where a compound interacts with unintended targets leading to adverse effects, can be a significant hurdle.[4][5] For instance, skin rashes are a known side effect of some tyrosine kinase inhibitors, which can sometimes be a result of cross-reactivity.[5]
For a novel compound like this compound, a tiered approach to off-target profiling is recommended. An initial broad kinase panel screen can identify potential hits, which can then be further investigated using orthogonal assays and cellular models to understand the functional consequences of these interactions. This systematic approach allows for the early identification and mitigation of potential liabilities, ultimately leading to the development of safer and more effective therapeutics.
References
Safety Operating Guide
Proper Disposal of 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling fine powders. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Designation: All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., gloves, weigh boats, pipette tips), must be classified as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.
Step 2: Containerization and Labeling
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated in the SDS.
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate potential leaks or spills.
Step 4: Professional Disposal
-
Engage a Licensed Professional: The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations. Chemical waste generators are responsible for the proper classification and disposal of their waste.[2][3][4]
Neutralization of Corrosive Waste
For waste solutions that are solely hazardous due to their corrosive nature (i.e., low or high pH), neutralization may be a permissible pre-treatment step before final disposal. However, this must be performed with extreme caution and in accordance with institutional and regulatory guidelines. The hydrochloride salt of an amine-containing compound like 4-(morpholin-4-ylmethyl)benzoic acid will likely result in an acidic solution.
General Neutralization Parameters:
| Parameter | Guideline |
| Target pH Range | 5.5 - 9.0 |
Experimental Protocol for Neutralization (for acidic solutions):
-
Preparation: This procedure must be conducted in a fume hood while wearing appropriate PPE. Prepare a dilute solution of a base, such as sodium hydroxide or sodium bicarbonate.
-
Cooling: Place the beaker containing the acidic waste solution in an ice bath to manage any exothermic reactions.
-
Slow Addition: Slowly and carefully add the dilute base to the acidic waste solution while stirring continuously.
-
pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Final Adjustment: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.0.[5]
-
Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still be considered hazardous waste due to the organic components. It should be collected and disposed of through a licensed hazardous waste contractor. Drain disposal is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department and confirmation of compliance with local wastewater regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride in a laboratory setting. Adherence to these procedures is paramount for ensuring the safety of researchers and minimizing environmental impact.
Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles & Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against dust, splashes, and vapors. A face shield is recommended when handling larger quantities or when there is a significant splash hazard.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene) & Lab Coat | Inspect gloves before use and change immediately upon contamination. Fire/flame resistant and impervious lab coat.[1][2] | Prevents skin contact and protects personal clothing from contamination.[2] |
| Respiratory Protection | Dust Respirator/Full-face Respirator | MSHA/NIOSH approved. | Required when engineering controls are insufficient, if dust is generated, or if working outside of a fume hood.[2] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Label the storage area clearly with the chemical name and any relevant hazard warnings.
2. Preparation and Weighing:
-
All handling of the solid chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid generating dust.[2][3] If dust is generated, use a HEPA-filter vacuum for cleanup.[1]
-
Weigh the desired amount of the chemical on an analytical balance located inside the fume hood or in a designated weighing enclosure.
3. Solution Preparation:
-
Slowly add the weighed solid to the desired solvent in a suitable container within the fume hood.
-
Stir the mixture to dissolve the solid. Be aware of any potential exothermic reactions.
-
Clearly label the container with the solution's contents, concentration, date, and your name.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the chemical, even if gloves were worn.[1]
-
Clean all contaminated surfaces and equipment.
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.
-
Contain the Spill: Prevent further leakage or spreading if it is safe to do so. For solid spills, moisten the material to prevent dust generation.[1]
-
Collect the Material: Carefully sweep or scoop the spilled solid into a suitable, closed, and labeled container for disposal.[2]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container for proper disposal as hazardous waste.[2]
Disposal Plan:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2]
-
Waste should be segregated from other laboratory waste streams unless otherwise instructed by a qualified waste management professional.[4]
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and relevant hazard information.[4]
Workflow for Handling and Disposal
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

